molecular formula C18H15F6PS B177559 Triphenylsulfonium hexafluorophosphate CAS No. 104558-95-4

Triphenylsulfonium hexafluorophosphate

Cat. No.: B177559
CAS No.: 104558-95-4
M. Wt: 408.3 g/mol
InChI Key: OFOZWFGJJSDVIP-UHFFFAOYSA-N
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Description

Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1) is a high-purity ionic compound serving as a key photoacid generator (PAG) and cationic photoinitiator in advanced materials research . With a molecular formula of C₁₈H₁₅F₆PS and a molecular weight of 408.34 g/mol, this white to light yellow crystalline solid offers high thermal stability, with a melting point of 204-208 °C . Its primary research value lies in its ability to generate a strong Brønsted acid, hexafluorophosphoric acid, upon exposure to ultraviolet light . This photogenerated acid efficiently initiates the cationic polymerization of epoxide compounds, vinyl ethers, and benzoxazine resins, which are fundamental to developing coatings, inks, and photoresists . The mechanism involves the light-induced decomposition of the triphenylsulfonium cation, producing reactive species that lead to acid formation . This compound is particularly significant in the formulation of chemically amplified resists for deep-UV and extreme ultraviolet (EUV) lithography, which is critical for semiconductor manufacturing and creating microchip patterns . It is also employed in studies of ring-opening polymerization and long-wavelength photoinitiated systems . This product is classified as a specialty chemical for laboratory research applications. It is hygroscopic and should be stored in a cool, dark place, preferably under inert gas conditions . Handling precautions should be taken as it may cause skin and serious eye irritation . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenylsulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOZWFGJJSDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90886153
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

408.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57835-99-1, 104558-95-4
Record name Triphenylsulfonium hexafluorophosphate
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate
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Record name Triphenylsulphonium hexafluorophosphate(1-)
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Synthetic Methodologies and Characterization of Triphenylsulfonium Hexafluorophosphate

Precursor Chemistry for Triphenylsulfonium (B1202918) Salt Synthesis

The synthesis of the triphenylsulfonium cation is the foundational stage in producing triphenylsulfonium hexafluorophosphate (B91526). The most common strategies involve the creation of a triphenylsulfonium salt with a halide anion, such as chloride or bromide, which serves as a precursor for the final product.

One of the most established methods is a two-step process that utilizes a Grignard reagent. google.comepo.org In this approach, an aryl Grignard reagent, such as phenylmagnesium bromide, is reacted with diphenyl sulfoxide (B87167). epo.org This reaction forms the triphenylsulfonium cation, with the halide from the Grignard reagent acting as the initial counter-ion. An alternative pathway involves the reaction of diphenyl sulfoxide with trimethylsilyl (B98337) chloride, followed by the addition of a Grignard reagent prepared from chlorobenzene (B131634) and magnesium, to yield an aqueous solution of triphenylsulfonium chloride. chemicalbook.com

Another synthetic route employs a Friedel-Crafts-type reaction, using basic chemical raw materials like benzene, thionyl chloride, and aluminum chloride. google.com While this method uses less expensive starting materials, it may require careful control of reaction conditions. Historically, the "iodonium salt route," reacting diaryliodonium salts with diarylsulfides, was also used, but it has fallen out of favor due to the high cost and toxicity of the iodonium (B1229267) salt reagents. google.comepo.org

Table 1: Comparison of Common Precursor Synthesis Routes for Triphenylsulfonium Salts
MethodKey ReagentsTypical ConditionsNotes
Grignard Reaction Diphenyl sulfoxide, Phenylmagnesium halideElevated temperature (e.g., 80°C) in a mixed hydrocarbon solvent system. epo.orgA widely used, robust method. The product is typically a triphenylsulfonium halide salt. google.comepo.org
Silyl-Assisted Grignard Diphenyl sulfoxide, Trimethylsilyl chloride, Phenyl-Grignard reagentLow temperature (<20°C) addition, followed by aging. chemicalbook.comGenerates triphenylsulfonium chloride in an aqueous solution. chemicalbook.com
Friedel-Crafts Reaction Benzene, Thionyl chloride, Aluminum chlorideHeating to 60-70°C for several hours. google.comUtilizes inexpensive, basic chemical raw materials. google.com
Iodonium Salt Route Diaryliodonium salt, Diaryl sulfide (B99878)Moderate temperatures with copper catalysis. researchgate.netLargely obsolete for this specific synthesis due to the use of toxic and expensive reagents. google.comepo.org

**2.2. Reaction Pathways for Triphenylsulfonium Hexafluorophosphate Formation

Once a suitable triphenylsulfonium salt precursor, typically a halide, has been synthesized, the final product is obtained by replacing the halide anion with the hexafluorophosphate anion (PF₆⁻).

The most direct and efficient method for introducing the hexafluorophosphate anion is through a salt metathesis, or anion exchange, reaction. epo.org This process involves dissolving the triphenylsulfonium halide precursor in a suitable solvent and adding a salt containing the hexafluorophosphate anion. google.com

Commonly used metathesis reagents include ammonium (B1175870) hexafluorophosphate (NH₄PF₆) and potassium hexafluorophosphate (KPF₆). google.comepo.orggoogle.com The reaction is driven by the precipitation of the newly formed inorganic salt (e.g., ammonium bromide or potassium bromide) in the chosen solvent, or by the crystallization of the desired this compound product. Solvents such as acetonitrile (B52724) and acetone (B3395972) are frequently employed for this step. google.comepo.org The yields for the metathesis step are often very high, frequently described as quantitative before any subsequent purification steps like recrystallization. google.comepo.org

Table 2: Typical Metathesis Reaction Parameters for this compound
Precursor SaltMetathesis ReagentSolventReaction Time (hrs)Reported Yield
Triphenylsulfonium bromideAmmonium hexafluorophosphateAcetonitrile1599%
Triphenylsulfonium bromidePotassium hexafluoroantimonate*Acetone15Quantitative
Triphenylsulfonium chloridePotassium iodideWater/Dichloromethane266%

*Note: This example yields Triphenylsulfonium hexafluoroantimonate, demonstrating the versatility of the method. google.com **Note: This example yields Triphenylsulfonium iodide, illustrating the general applicability of metathesis. google.com

The formation of the core triphenylsulfonium cation is fundamentally a result of nucleophilic substitution at the sulfur atom. In the context of the Grignard route, the carbanionic carbon of the phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic sulfur center of the diphenyl sulfoxide. epo.org This attack leads to the formation of a new carbon-sulfur bond, displacing the oxygen-based group from the sulfoxide.

While direct nucleophilic substitution using a sulfide to attack an aryl halide is challenging, related strategies are employed for synthesis. For instance, the copper-catalyzed reaction between diaryliodonium salts and diarylsulfides involves a nucleophilic arylation mechanism. researchgate.net The study of nucleophilic substitution at tricoordinate sulfur atoms is a broad field, with investigations into stereochemistry and reaction mechanisms confirming that these reactions are central to the synthesis of various sulfonium (B1226848) salts. nih.gov

For the synthesis of more complex, substituted analogues of this compound, condensation reactions offer a powerful tool. These methods are particularly useful for creating triarylsulfonium salts with specific functionalities on the phenyl rings.

One such approach involves the condensation of a diaryl sulfoxide, such as biphenyl (B1667301) sulfoxide, with another aromatic compound like biphenyl sulfide or biphenyl ether. researchgate.net These reactions are typically promoted by a dehydrating agent, such as polyphosphoric acid or phosphorus pentoxide (P₂O₅), in a solvent like methanesulfonic acid. researchgate.net This pathway allows for the controlled synthesis of products like 4-(phenylthio)this compound with high yields under relatively mild conditions. researchgate.net Friedel–Crafts-type reactions can also be employed to introduce sterically bulky substituents onto the aromatic rings of the triarylsulfonium cation. acs.org

Optimization of Synthetic Parameters

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, solvent choice, and reagent stoichiometry.

The optimization of temperature and reaction time is critical at each stage of the synthesis.

Precursor Synthesis (Grignard Route): The initial formation of the Grignard reagent may require heating to around 50°C to initiate the reaction. chemicalbook.com The subsequent reaction with diphenyl sulfoxide is often conducted at elevated temperatures, such as 80°C, for several hours to drive the reaction to completion. epo.org However, some procedures utilize lower temperatures (<20°C) during reagent addition to control the reaction rate, followed by an "aging" period of about an hour at that temperature. chemicalbook.com Another variation involves heating to 60–70 °C and maintaining that temperature for as long as 10 hours. google.com

Metathesis Step: The anion exchange reaction is typically less sensitive to temperature and is often carried out at room temperature. The focus here is on providing sufficient reaction time for the exchange to reach equilibrium. Stirring for extended periods, such as 15 hours, is common to ensure complete conversion. google.comepo.org

Condensation Reactions: The synthesis of substituted analogues via condensation can often be achieved under mild conditions, for example, at temperatures of 40–50 °C for a duration of 2–3 hours, which is advantageous for preventing side reactions. researchgate.net

The selection of these parameters represents a balance between achieving a high reaction rate and minimizing the formation of impurities from side reactions or product decomposition. semanticscholar.org

Table 3: Example of Temperature and Time Parameters in Synthesis
Reaction StepReactantsSolventTemperature (°C)Time (h)
Grignard Reaction Phenylmagnesium bromide, Diphenyl sulfoxideBenzene/Heptane~80°C1-5
Friedel-Crafts Type Benzene, Thionyl chloride, AlCl₃Benzene60-70°C10
Metathesis Triphenylsulfonium bromide, NH₄PF₆AcetonitrileRoom Temp.15
Condensation Biphenyl sulfoxide, Biphenyl sulfideMethanesulfonic acid40-50°C2-3

Table of Mentioned Compounds

Compound Name
1,1'-biphenyl
Acetone
Acetonitrile
Aluminum chloride
Ammonium bromide
Ammonium hexafluorophosphate
Benzene
Biphenyl ether
Biphenyl sulfide
Biphenyl sulfoxide
Chlorobenzene
Dichloromethane
Diphenyl sulfoxide
Magnesium
Methanesulfonic acid
Phenylmagnesium bromide
Phosphorus pentoxide
Polyphosphoric acid
Potassium bromide
Potassium hexafluorophosphate
Potassium iodide
Thionyl chloride
Triphenylsulfonium bromide
Triphenylsulfonium chloride
Triphenylsulfonium hexafluoroantimonate
This compound
Triphenylsulfonium iodide
Trimethylsilyl chloride
4-(phenylthio)this compound

Optimization of Synthetic Parameters

Solvent Composition and Dehydration Agents

The synthesis of the triphenylsulfonium cation typically precedes the introduction of the hexafluorophosphate anion. A common route involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with diphenyl sulfoxide. The solvent system for such a synthesis is crucial for the reaction's success. Often, a mixture of an aromatic hydrocarbon (like benzene) and an aliphatic hydrocarbon (like n-heptane) is employed. The reaction of diphenyl sulfoxide with the Grignard reagent is generally carried out in a solvent like dichloroethane or tetrahydrofuran (B95107) (THF) under cooled conditions to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com

Given that Grignard reagents are highly sensitive to moisture, the reaction must be conducted under anhydrous conditions. While specific dehydration agents are not always explicitly detailed in every procedure, the use of dried solvents is a standard practice. Chemical drying agents such as magnesium sulfate (B86663) are commonly used during the work-up phase to remove water from the organic extracts, ensuring that the intermediate triphenylsulfonium salt is isolated in a dry state before proceeding to the anion exchange step. google.com The synthesis of the Grignard reagent itself is performed in an inert atmosphere, often using solvents like THF that have been rigorously dried, for instance, by distillation over sodium/benzophenone.

Purification Techniques and Strategies for TPS-PF6

The purity of this compound is paramount for its applications, particularly in microlithography, where trace impurities can significantly impact performance.

Recrystallization is a fundamental technique for purifying solid compounds like TPS-PF6. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor. mt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For this compound, a common and effective solvent for recrystallization is ethanol. The crude TPS-PF6 is dissolved in hot ethanol, and as the solution cools, white needles of the purified product precipitate. google.com Other solvents can also be employed. For instance, related triphenylsulfonium salts have been successfully recrystallized from isopropanol (B130326) or a solvent mixture such as dichloromethane/diethyl ether. google.com The selection of the recrystallization solvent or solvent system depends on the specific impurities present and the desired crystal morphology. After crystallization, the purified solid is separated from the solvent by filtration. mt.com

Impurities in this compound can act as quenching agents, interfering with its primary function as a photoacid generator. A common source of such impurities is residual acid or base from the synthesis and work-up steps. For example, if the anion exchange reaction to introduce the hexafluorophosphate is incomplete, residual halide salts (e.g., triphenylsulfonium bromide) may remain. Similarly, incomplete neutralization during the work-up can leave traces of the acids (like hydrobromic acid) or bases used. google.com

The presence of these ionic or acidic impurities can be detrimental. Basic impurities can neutralize the photogenerated acid, reducing the efficiency of the photoresist. The analysis of such impurities can be performed using techniques like ion chromatography to detect residual anions or acid-base titration to quantify acidic or basic content.

Minimization of these quenching agents is achieved through careful control of the synthetic process and rigorous purification. This includes:

Stoichiometric Control: Ensuring the correct molar ratios of reactants to drive the reactions to completion.

Thorough Work-up: Multiple extractions and washes during the work-up phase help remove water-soluble byproducts and unreacted reagents.

Effective Recrystallization: As detailed previously, recrystallization is a powerful tool for removing impurities that have different solubility profiles from the desired product. mt.com

Spectroscopic and Analytical Characterization of Synthesized TPS-PF6

The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.

NMR spectroscopy is an indispensable tool for the structural elucidation of TPS-PF6. A combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR provides a comprehensive analysis of both the cation and the anion. rsc.orgscielo.org.mx

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the three phenyl rings on the sulfonium cation. These typically appear as a complex multiplet in the region of 7.0-8.0 ppm.

¹³C NMR: The carbon NMR spectrum shows signals for the aromatic carbons. The carbon atoms directly bonded to the positively charged sulfur atom are typically shifted downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum is used to characterize the hexafluorophosphate anion. It typically shows a doublet centered around -73 ppm, with the splitting arising from coupling to the phosphorus-31 nucleus.

³¹P NMR: The phosphorus-31 NMR spectrum provides definitive evidence for the hexafluorophosphate anion. It exhibits a characteristic septet (a seven-line pattern) due to coupling with the six equivalent fluorine atoms. researchgate.net

The following table summarizes typical NMR data for this compound.

NucleusTypical Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H~7.7-7.9 ppmm-Aromatic Protons
¹³C~125-135 ppmm-Aromatic Carbons
¹⁹F~-73 ppmd~710 Hz (¹JPF)PF₆⁻
³¹P~-144 ppmsept~710 Hz (¹JPF)PF₆⁻

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TPS-PF6 will show characteristic absorption bands for the triphenylsulfonium cation and the hexafluorophosphate anion.

The key vibrational modes are:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings. nih.gov

P-F Stretching: The hexafluorophosphate anion gives rise to a very strong and broad absorption band, which is one of its most distinctive spectral features.

The table below lists the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~1580MediumAromatic C=C Stretch
~1475MediumAromatic C=C Stretch
~1445StrongAromatic C=C Stretch
~1090MediumPhenyl Ring Vibrations
~840Very StrongP-F Stretch (PF₆⁻)
~750StrongC-H Out-of-plane Bend
~685StrongC-H Out-of-plane Bend
~560StrongP-F Bend (PF₆⁻)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing this compound, providing insights into its electronic transitions. The UV-Vis spectrum of a compound is dictated by its chromophores, which in the case of this compound, is the triphenylsulfonium cation. The phenyl groups attached to the sulfur atom constitute the primary chromophoric system.

In a methanolic solution, this compound exhibits characteristic absorption bands in the ultraviolet region. The electronic transitions are primarily of the π → π* type, originating from the aromatic phenyl rings. The spectrum is expected to show a strong absorption band around 230 nm, with a less intense, fine-structured band appearing at approximately 270 nm. The exact position and intensity of these absorption maxima can be influenced by the solvent environment. The hexafluorophosphate anion does not absorb significantly in the UV-Vis region and therefore does not interfere with the spectrum of the triphenylsulfonium cation.

A definitive structural confirmation of this compound, synthesized in methanol, has been achieved through single-crystal X-ray diffraction, which corroborates the identity of the compound being analyzed by spectroscopic methods. nih.govresearchgate.net

Table 1: UV-Vis Spectral Data for this compound

Solventλmax (nm)Type of Transition
Methanol~230π → π
Methanol~270π → π (fine structure)

Note: The λmax values are approximate and can vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. The technique provides information about the mass-to-charge ratio (m/z) of the intact cation as well as its fragmentation pattern, which aids in confirming its structure.

In a typical mass spectrum of this compound, the analysis focuses on the cationic species, [ (C₆H₅)₃S ]⁺. The molecular formula of the triphenylsulfonium cation is C₁₈H₁₅S⁺. The theoretical exact mass of this cation can be calculated for detailed analysis.

The fragmentation of the triphenylsulfonium cation under mass spectrometry conditions typically proceeds through the cleavage of the carbon-sulfur bonds. Common fragmentation pathways include the loss of phenyl radicals (•C₆H₅) or neutral diphenyl sulfide ((C₆H₅)₂S).

Table 2: Expected Mass Spectrometry Fragmentation Data for Triphenylsulfonium Cation

Fragment IonFormulam/z (approximate)
Triphenylsulfonium (Parent Ion)[ (C₆H₅)₃S ]⁺263.1
Diphenyl sulfide radical cation[ (C₆H₅)₂S ]⁺•186.1
Phenyl cation[ C₆H₅ ]⁺77.1

Note: The m/z values are based on the most common isotopes and are approximate.

The definitive crystal structure of this compound has been reported, confirming the molecular formula as C₁₈H₁₅S⁺·PF₆⁻. nih.govresearchgate.net This structural confirmation provides a solid foundation for the interpretation of mass spectrometry data.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing experimental verification of its empirical and molecular formula. For this compound, elemental analysis typically involves the quantitative determination of carbon (C), hydrogen (H), and sulfur (S) content.

The molecular formula of this compound is C₁₈H₁₅F₆PS, with a molecular weight of 408.34 g/mol . acs.org Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0118216.1852.95
HydrogenH1.011515.153.71
FluorineF19.006114.0027.92
PhosphorusP30.97130.977.58
SulfurS32.07132.077.85
Total 408.37 100.00

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. The confirmation of the crystal structure of this compound provides strong supporting evidence for its elemental composition. nih.govresearchgate.net

Structural Elucidation and Intermolecular Interactions of Triphenylsulfonium Hexafluorophosphate

Single-Crystal X-ray Diffraction Studies of TPS-PF6

The three-dimensional atomic arrangement of triphenylsulfonium (B1202918) hexafluorophosphate (B91526) in the solid state has been determined with precision through single-crystal X-ray diffraction. nih.goviucr.org This powerful analytical technique has revealed the exact spatial coordinates of the atoms within the crystal lattice, providing a foundational understanding of its structure.

The analysis shows that triphenylsulfonium hexafluorophosphate crystallizes in the monoclinic system, specifically in the centrosymmetric space group P2₁/n. nih.goviucr.org The asymmetric unit of the crystal consists of one triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and one hexafluorophosphate anion ([PF₆]⁻). nih.goviucr.org Detailed crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₈H₁₅S⁺ · PF₆⁻
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.8971 (1)
b (Å)11.0963 (1)
c (Å)13.1118 (2)
β (°)108.258 (1)
Volume (ų)1781.01 (4)
Z4
Calculated Density (Mg m⁻³)1.579

Table 1: Crystallographic Data for this compound. Data sourced from Artis et al., 2025. nih.goviucr.org

Molecular Geometry and Conformation of the Triphenylsulfonium Cation

In the triphenylsulfonium cation, the central sulfur atom exhibits a distorted trigonal–pyramidal coordination geometry. nih.goviucr.org This arrangement is characteristic of sulfonium (B1226848) salts where the sulfur atom is covalently bonded to three organic substituents and possesses a lone pair of electrons. This geometry is a consistent feature observed across various triphenylsulfonium salts. iucr.orgresearchgate.net

The structural integrity of the triphenylsulfonium cation is defined by the lengths of its sulfur-carbon bonds and the angles between them. In this compound, the S-C bond distances are all quite similar, falling within a narrow range from 1.787 (3) to 1.790 (3) Å. nih.gov

The C-S-C bond angles deviate from the ideal 120° of a perfect trigonal planar geometry due to the pyramidal nature of the sulfur center. The observed angles are 105.20 (13)°, 104.70 (13)°, and 102.96 (14)°. nih.gov This compression of the bond angles is a direct consequence of the stereochemically active lone pair of electrons on the sulfur atom.

Interaction Bond Length (Å)
S1-C11.787 (3)
S1-C71.790 (3)
S1-C131.788 (3)

Table 2: Selected S-C Bond Lengths in the Triphenylsulfonium Cation. Data sourced from Artis et al., 2025. nih.gov

Interaction Bond Angle (°)
C1-S1-C7105.20 (13)
C1-S1-C13104.70 (13)
C7-S1-C13102.96 (14)

Table 3: Selected C-S-C Bond Angles in the Triphenylsulfonium Cation. Data sourced from Artis et al., 2025. nih.gov

Crystal Packing and Supramolecular Organization in the Solid State

The arrangement of the triphenylsulfonium cations and hexafluorophosphate anions in the crystal lattice is governed by a network of intermolecular forces, leading to a specific supramolecular organization.

The crystal structure of this compound is primarily organized by electrostatic interactions between the positively charged triphenylsulfonium cations and the negatively charged hexafluorophosphate anions. These ions are arranged in a manner that maximizes their electrostatic attraction while accommodating their respective sizes and shapes. The packing results in the formation of zigzagging chains of cations and anions that extend along the b-axis of the unit cell. iucr.org Hirshfeld surface analysis reveals that for the hexafluorophosphate anion, the most significant contacts are with hydrogen atoms (F···H), accounting for 92.4% of the interactions. nih.goviucr.org

A defining feature of the crystal packing in this compound is the presence of numerous hydrogen-based intermolecular contacts, specifically between the fluorine atoms of the anion and the hydrogen atoms of the phenyl rings on the cation. nih.goviucr.org These F···H interactions are crucial in linking the ionic chains together. iucr.org

Absence and Presence of π-π Stacking in Various Triphenylsulfonium Salts

The occurrence of π-π stacking interactions in the crystal structures of triphenylsulfonium (TPS) salts is not a universal feature but is highly dependent on the nature of the counterion. iucr.orgnih.gov These noncovalent interactions, which involve the face-to-face arrangement of aromatic rings, play a significant role in the stabilization of many supramolecular structures. nih.govlibretexts.org However, in the case of this compound, detailed crystallographic studies reveal no significant π-π stacking. nih.govresearchgate.net

Analysis of single-crystal X-ray diffraction data for this compound ([TPS][PF₆]), as well as for the corresponding triiodide ([TPS][I₃]) and perchlorate (B79767) ([TPS][ClO₄]) salts, shows that the crystal packing is primarily governed by other intermolecular forces. nih.govresearchgate.netnih.gov In these structures, the propeller-shaped triphenylsulfonium cations are organized into arrangements dominated by hydrogen-based contacts, such as F⋯H, O⋯H, and I⋯H interactions, which preclude the close, parallel alignment required for effective π-π stacking. nih.govresearchgate.net

In stark contrast, π-π stacking is observed in triphenylsulfonium salts that feature different, more complex counterions. For instance, studies on salts containing tetrachlorometallate anions, such as bis(triphenylsulfonium) tetrachloridomanganate(II) ([TPS]₂[MnCl₄]) and bis(triphenylsulfonium) tetrachloridocobaltate(II) ([TPS]₂[CoCl₄]), reveal the presence of inversion-centered π-π stacking interactions. iucr.orgresearchgate.net In these compounds, the packing arrangement allows the phenyl rings of adjacent TPS cations to overlap, with centroid-centroid distances measured at approximately 3.794 Å and 3.807 Å, respectively. iucr.org Interestingly, even within this series, the presence of stacking is not guaranteed; the triphenylsulfonium tetrachloridoferrate(III) ([TPS][FeCl₄]) salt, for example, does not exhibit π-π interactions. iucr.orgresearchgate.net This highlights the subtle interplay of factors, including the specific geometry and charge of the anion, in directing the supramolecular assembly.

Table 1: π-π Stacking in Various Triphenylsulfonium Salts

Triphenylsulfonium SaltCounterionπ-π Stacking ObservedReference
This compound[PF₆]⁻No nih.govresearchgate.net
Triphenylsulfonium triiodide[I₃]⁻No nih.govresearchgate.net
Triphenylsulfonium perchlorate[ClO₄]⁻No nih.govresearchgate.net
Bis(triphenylsulfonium) tetrachloridomanganate(II)[MnCl₄]²⁻Yes iucr.orgresearchgate.net
Bis(triphenylsulfonium) tetrachloridocobaltate(II)[CoCl₄]²⁻Yes iucr.orgresearchgate.net
Triphenylsulfonium tetrachloridoferrate(III)[FeCl₄]⁻No iucr.orgresearchgate.net

Influence of Counterion on Solid-State Structure and Packing Motifs

The counterion plays a decisive role in determining the solid-state structure and crystal packing motifs of triphenylsulfonium salts. nih.govmdpi.com The size, shape, and charge distribution of the anion directly influence the conformation of the flexible TPS cation and the resulting network of intermolecular interactions. This principle is clearly illustrated by comparing the crystal structures of triphenylsulfonium salts with different anions.

This compound ([TPS][PF₆]) and triphenylsulfonium triiodide ([TPS][I₃]) are isostructural, both crystallizing in the monoclinic space group P2₁/n. nih.govresearchgate.netnih.gov In [TPS][PF₆], the packing is characterized by chains of cations and anions that form a zigzag pattern along the b-axis, held together by numerous H⋯F contacts between the phenyl ring hydrogens and the fluorine atoms of the anion. nih.goviucr.org In contrast, triphenylsulfonium perchlorate ([TPS][ClO₄]) crystallizes in the P2₁ space group. nih.govresearchgate.net The change in anion from the octahedral [PF₆]⁻ to the tetrahedral [ClO₄]⁻, despite both being relatively symmetric, is sufficient to alter the crystal symmetry and the specific packing arrangement.

The influence of the counterion becomes even more pronounced with larger and less symmetric anions. nih.gov For example, the presence of large, tetrahedral tetrachlorometallate anions leads to significantly different packing motifs compared to those seen with [PF₆]⁻ or [ClO₄]⁻. iucr.org In the structures of [TPS]₂[MnCl₄] and [TPS]₂[CoCl₄], the anions facilitate a packing arrangement that not only involves H⋯Cl and M-S interactions but also accommodates the π-π stacking of TPS cations, a feature absent in the hexafluorophosphate salt. iucr.orgresearchgate.net This demonstrates that the counterion is not a passive, space-filling component but an active director of the crystal engineering, dictating which intermolecular interactions dominate and ultimately defining the final three-dimensional architecture.

Table 2: Crystallographic Data and Primary Interactions of Selected Triphenylsulfonium Salts

CompoundSpace GroupKey Intermolecular ContactsReference
[TPS][PF₆]P2₁/nH⋯H, F⋯H, H⋯C nih.govresearchgate.netnih.gov
[TPS][I₃]P2₁/nH⋯H, H⋯C, H⋯I nih.govresearchgate.netnih.gov
[TPS][ClO₄]P2₁H⋯H, H⋯C, O⋯H nih.govresearchgate.net
[TPS]₂[MnCl₄]P2₁/nH⋯H, H⋯C, H⋯Cl, π-π stacking iucr.orgresearchgate.net

Computational Crystallography and Lattice Energy Analyses

Computational crystallography provides powerful tools for analyzing and understanding the intermolecular interactions that stabilize the crystal lattice of compounds like this compound. scivisionpub.com Techniques such as Hirshfeld surface analysis and lattice energy calculations offer quantitative insights into the nature and relative importance of the forces at play.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular contacts within a crystal. For this compound, this analysis reveals that the crystal structure is dominated by hydrogen-based contacts. researchgate.netnih.goviucr.org The Hirshfeld surface of the TPS cation is primarily composed of H⋯H (38.9%), F⋯H (29.4%), and H⋯C (22.1%) contacts, with C⋯C interactions contributing a minor 3.7%. nih.goviucr.org For the [PF₆]⁻ anion, F⋯H contacts are overwhelmingly dominant, accounting for 92.4% of the surface interactions. nih.goviucr.org These results quantitatively confirm the absence of significant π-π stacking and highlight the primary role of hydrogen-fluorine interactions in the crystal packing.

Table 3: Hirshfeld Surface Contact Contributions for [TPS][PF₆]

IonContact TypeContribution (%)Reference
Triphenylsulfonium (TPS⁺) CationH⋯H38.9 nih.goviucr.org
F⋯H29.4 nih.goviucr.org
H⋯C22.1 nih.goviucr.org
C⋯C3.7 nih.goviucr.org
Hexafluorophosphate (PF₆⁻) AnionF⋯H92.4 nih.goviucr.org
F⋯C6.1 nih.goviucr.org
F⋯S1.2 nih.goviucr.org

Photochemical Reaction Mechanisms of Triphenylsulfonium Hexafluorophosphate

Photoinitiation Mechanisms of Triphenylsulfonium (B1202918) Salts

The initiation process begins when the triphenylsulfonium salt is excited, typically by absorbing UV light. This excitation leads to the cleavage of a carbon-sulfur (C–S) bond in the triphenylsulfonium cation (Ph₃S⁺), forming reactive intermediates that generate the acid necessary for subsequent chemical processes. aip.orgresearchgate.net The photoinitiation can occur directly, through the salt's own absorption of light, or indirectly, through sensitization by another molecule.

Direct photolysis occurs when the triphenylsulfonium salt itself absorbs a photon of light. This absorption promotes the molecule to an electronically excited state, triggering its decomposition. ibm.comosti.gov The photolysis of triphenylsulfonium hexafluorophosphate (B91526) and similar salts results in the formation of several products. tandfonline.comtandfonline.com These products are categorized based on whether they are formed within the initial "solvent cage" or after the reactive fragments have diffused away.

The primary photoproducts include:

Cage-escape products : Diphenyl sulfide (B99878) is a primary product formed when the initial fragments of photolysis escape the solvent cage before reacting with each other. tandfonline.comtandfonline.com

In-cage products : Phenylthiobiphenyl isomers (2-, 3-, and 4-phenylthiobiphenyl) are formed through an "in-cage" fragmentation-recombination mechanism. tandfonline.comtandfonline.comrsc.org This pathway involves the initial fragments recombining in a different arrangement before they can separate. rsc.org

Both the in-cage and cage-escape reaction pathways result in the production of a strong Brønsted acid. rsc.orgresearchgate.net The formation of in-cage products is particularly favored in viscous environments, such as polymer films or in the solid state, where the movement of the reactive fragments is restricted. tandfonline.comresearchgate.net For instance, photolysis of triphenylsulfonium salts in the solid state can yield cage-to-escape product ratios as high as 5:1. tandfonline.comtandfonline.com

Photoinitiation can also be achieved indirectly through a sensitization process. researchgate.net In this mechanism, a separate molecule, the photosensitizer, absorbs the light energy and then transfers it to the triphenylsulfonium salt, inducing its decomposition. This can occur through two main pathways:

Triplet Energy Transfer : The sensitizer (B1316253) absorbs a photon, is promoted to an excited singlet state, and then undergoes intersystem crossing to a more stable triplet state. This triplet sensitizer can then transfer its energy to the sulfonium (B1226848) salt, promoting the salt to its triplet excited state, which then decomposes. ibm.comresearchgate.net

Electron Transfer : An excited sensitizer can transfer an electron to the triphenylsulfonium salt. This process, known as photoinduced electron transfer, also leads to the decomposition of the salt. researchgate.net

Unlike direct photolysis, which produces a mix of in-cage and cage-escape products, sensitization, whether by triplet energy transfer or electron transfer, typically yields only the cage-escape product, diphenyl sulfide. researchgate.net

Excited State Dynamics and Photodecomposition Pathways

The specific products and efficiencies of the photolysis of triphenylsulfonium hexafluorophosphate are governed by the dynamics of its excited states and the subsequent bond-cleavage pathways. The decomposition can proceed through either homolytic or heterolytic cleavage of the C-S bonds, with the dominant pathway influenced by the excited state from which the reaction occurs.

The electronic excited state from which decomposition occurs plays a critical role in determining the reaction mechanism.

Singlet Excited State : Direct irradiation of triphenylsulfonium salts is proposed to proceed from the singlet excited state. ibm.comosti.govresearchgate.net This state is believed to lead to a mixture of heterolytic and homolytic cleavage pathways. ibm.comosti.govresearchgate.net The singlet excited state is responsible for the formation of both the in-cage rearrangement products (phenylthiobiphenyls) and the cage-escape product (diphenyl sulfide). ibm.com

Triplet Excited State : The triplet excited state of the sulfonium salt is primarily accessed through sensitization by a triplet sensitizer. ibm.com This state is described as labile and decomposes to form a triplet geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com This pathway ultimately leads to the formation of cage-escape products like benzene and diphenyl sulfide, rather than the in-cage rearrangement products seen in direct photolysis. ibm.com

Homolytic cleavage involves the symmetrical breaking of a C-S bond, where each fragment retains one of the bonding electrons. rsc.org This process results in the formation of a radical pair. In the case of the triphenylsulfonium cation, homolytic cleavage generates a phenyl radical and a diphenylsulfinyl radical cation. aip.orgresearchgate.netibm.com

Ph₃S⁺ → [Ph• Ph₂S•⁺]

This pathway is a key step in the proposed mechanism for photodecomposition. rsc.org Computational studies using localized active space methods also suggest that homolytic bond cleavage is a favorable dissociation pathway for the triphenylsulfonium cation. aip.orgresearchgate.netibm.comnih.gov The resulting radical pair, confined by the solvent cage, can then either recombine to form phenylthiobiphenyls (in-cage) or escape to react with the solvent or other species to form products like diphenyl sulfide (cage-escape). ibm.com

Heterolytic cleavage is an alternative decomposition pathway where the C-S bond breaks asymmetrically, with one fragment retaining both bonding electrons. rsc.org For the triphenylsulfonium cation, this results in the formation of a phenyl cation and a neutral diphenyl sulfide molecule. aip.orgresearchgate.netibm.comrsc.org

Ph₃S⁺ → Ph⁺ + Ph₂S

This mechanism is proposed to occur alongside homolytic cleavage during the direct photolysis from the singlet excited state. ibm.comosti.gov The highly reactive phenyl cation is a source of the generated acid. rsc.org The ratio of homolytic to heterolytic cleavage can be influenced by factors such as solvent polarity and viscosity. ibm.com

Research Data on Photolysis Product Ratios

The distribution of photoproducts from triphenylsulfonium salts is highly dependent on the reaction conditions, such as the solvent used. The viscosity of the solvent plays a significant role, with more viscous media favoring the formation of "in-cage" recombination products. rsc.org

Table 1: Product Ratios from Irradiation of Triphenylsulfonium Trifluoromethanesulfonate in Various Solvents Data derived from descriptions in scientific literature. rsc.org

Solvent 2-Phenylthiobiphenyl 3-Phenylthiobiphenyl 4-Phenylthiobiphenyl Diphenyl Sulfide Cage/Escape Ratio
Acetonitrile (B52724) 1.00 0.29 0.58 1.57 1.2
Methanol 1.00 0.23 0.50 1.14 1.5

Furthermore, the physical state of the salt (in solution versus solid state) and the nature of the counter-anion can dramatically alter the ratio of in-cage to cage-escape products. tandfonline.comtandfonline.com In the solid state, the restricted mobility of the photogenerated fragments strongly favors in-cage recombination. tandfonline.com

Table 2: Ratio of Cage-to-Escape Products for Triphenylsulfonium Salts Data derived from descriptions in scientific literature. tandfonline.comtandfonline.com

Salt Anion State Cage/Escape Ratio
Hexafluorophosphate (PF₆⁻) 0.1 M Acetonitrile Solution ~1.0
Hexafluorophosphate (PF₆⁻) Solid State 4.9
Hexafluoroantimonate (SbF₆⁻) 0.1 M Acetonitrile Solution ~1.0
Hexafluoroantimonate (SbF₆⁻) Solid State 5.1
Triflate (CF₃SO₃⁻) 0.1 M Acetonitrile Solution ~1.0
Triflate (CF₃SO₃⁻) Solid State 4.5

Photoacid Generation Mechanisms by TPS-PF6

The primary function of TPS-PF6 in photochemical applications is the generation of a strong acid. Upon absorption of a photon, the triphenylsulfonium cation undergoes a series of transformations that ultimately result in the release of both Brønsted and transient Lewis acids, which then act as catalysts for subsequent chemical reactions.

The acid generated from TPS-PF6 is hexafluorophosphoric acid (HPF6), a superacid known for its high strength and reactivity. Its extreme acidity is a key factor in its effectiveness as a catalyst. The acid strength of photo-generated acids is a critical parameter, as weaker acids may be trapped by components in the reaction medium, such as ether or ester groups within a resin, which halts the desired chemical reaction. san-apro.co.jp Consequently, stronger acids lead to higher reactivity and more efficient catalysis. san-apro.co.jp

The photo-generated acids from triphenylsulfonium salts exhibit a long active life, which can extend for days. polymerinnovationblog.com This longevity gives rise to a phenomenon known as "dark cure" or "shadow cure," where the acid-catalyzed reaction, such as polymerization, continues long after the initial light exposure has ceased. polymerinnovationblog.com This property is highly advantageous in applications where uniform curing of complex or shadowed geometries is required.

Table 1: Acidity of Photo-Generated Acid from TPS-PF6

Property Value Source
Generated Acid Hexafluorophosphoric acid (HPF6)
pKa (in water) -20 (estimated) chemister.ru

| Classification | Strong Acid / Superacid | |

Photoproduct Formation and Mechanistic Elucidation

The photodecomposition of triphenylsulfonium salts yields a variety of molecular products, the distribution of which provides insight into the underlying reaction mechanisms. These mechanisms are broadly categorized based on whether the primary photofragments react within the solvent "cage" in which they were formed or escape from it before reacting.

Upon photolysis, the initial cleavage of a C-S bond in the triphenylsulfonium cation generates a radical-radical cation pair: a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S⁺•). When these fragments are unable to diffuse away from each other, they remain trapped within a "cage" of surrounding solvent or polymer molecules. Within this cage, they can recombine in a new configuration. This in-cage fragmentation-recombination process is the primary pathway for the formation of 2-, 3-, and 4-phenylthiobiphenyl isomers. researchgate.net The formation of these in-cage products is particularly favored in environments of high viscosity, such as in polymer films or in the solid state. researchgate.net In some cases, secondary photochemical reactions of the initial in-cage products can lead to further derivatives like triphenylene. researchgate.net

Table 2: Influence of Reaction Medium on Photoproduct Ratios of Triphenylsulfonium Salts

Medium Predominant Mechanism Typical Cage-to-Escape Product Ratio Key Photoproducts
Dilute Solution Cage-Escape & In-Cage Recombination Approximately 1:1 Diphenylsulfide, Phenylthiobiphenyls
Viscous Solution / Polymer Film In-Cage Recombination > 1 (Increased ratio) Phenylthiobiphenyls

| Solid State | In-Cage Recombination | As high as 5:1 | Phenylthiobiphenyls |

Note: The exact ratio can be influenced by the specific polymer matrix and the nature of the counter-anion.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Hexafluorophosphoric acid
Phenyl radical
Diphenylsulfinyl radical cation
Phenyl cation
2-phenylthiobiphenyl
3-phenylthiobiphenyl
4-phenylthiobiphenyl
Triphenylene

Characterization of Photoproducts

Upon irradiation, triphenylsulfonium salts undergo fragmentation to produce a variety of photoproducts. The primary products identified are diphenyl sulfide and a series of rearrangement products known as phenylthiobiphenyls. ibm.comosti.gov The formation of these products is rationalized through two competing pathways originating from the excited state of the sulfonium salt: a cage-escape reaction and an in-cage fragmentation-recombination mechanism. tandfonline.comresearchgate.net

Diphenylsulfide : This product is formed through a cage-escape mechanism. After the initial cleavage of a carbon-sulfur bond, the resulting fragments diffuse apart from the initial solvent cage before reacting further. tandfonline.comresearchgate.net

Phenylthiobiphenyls : Direct irradiation leads to the formation of 2-, 3-, and 4-phenylthiobiphenyl isomers. ibm.comtandfonline.com These are considered "in-cage" products, resulting from the recombination of the primary photogenerated fragments before they can escape the solvent cage. tandfonline.comresearchgate.net

In addition to these primary products, further studies, particularly those involving the photolysis of triphenylsulfonium salts embedded in a poly(methyl methacrylate) (PMMA) film, have identified two other significant photoproducts: triphenylene and dibenzothiophene. researchgate.netrsc.org The formation of these products is highly dependent on the reaction environment, suggesting the influence of topochemical factors. rsc.org

The distribution of these photoproducts is highly dependent on the reaction conditions, such as the viscosity of the medium. researchgate.net

PhotoproductFormation MechanismKey Findings
DiphenylsulfideCage-escape reactionFormed when primary photo-fragments diffuse apart before reaction. tandfonline.comresearchgate.net
Phenylthiobiphenyls (2-, 3-, and 4-isomers)In-cage fragmentation-recombinationResult from the recombination of fragments within the solvent cage. ibm.comtandfonline.comresearchgate.net
TriphenyleneSecondary, in-cage reactionFormed from the secondary photolysis of 2-(phenylthio)biphenyl. Its formation is favored in solid matrices. researchgate.netrsc.org
DibenzothiopheneSecondary, in-cage reactionResults from the secondary photolysis of diphenylsulfide. Its formation is also favored in solid matrices. researchgate.netrsc.org

Secondary Photochemical Reactions of Primary Photoproducts

The characterization of triphenylene and dibenzothiophene as photoproducts points to the occurrence of secondary photochemical reactions. Evidence suggests that these molecules are not formed directly from the initial photo-excitation of the triphenylsulfonium salt but rather from the subsequent irradiation of the primary photoproducts. rsc.org

These secondary reactions are believed to be in-cage processes:

Triphenylene formation : The accumulated evidence indicates that triphenylene is formed from the secondary photochemical reaction of the primary product, 2-(phenylthio)biphenyl. researchgate.netrsc.org

Dibenzothiophene formation : Similarly, dibenzothiophene is thought to be produced through the secondary photochemical reaction of diphenylsulfide. researchgate.netrsc.org

The formation of these secondary products is significantly enhanced in constrained media, such as polymer films, compared to dilute solutions. This suggests that the restricted mobility within the polymer matrix facilitates the necessary in-cage secondary reactions. rsc.org

Spectroscopic Techniques for Photochemical Mechanism Elucidation

Several advanced spectroscopic techniques have been instrumental in unraveling the intricate details of the photochemical mechanisms of triphenylsulfonium salts.

Nanosecond Laser Flash Photolysis

Nanosecond laser flash photolysis is a powerful technique for detecting and characterizing transient intermediates. Studies on triphenylsulfonium salts have shown that direct photolysis proceeds via a singlet excited state. ibm.com This leads to the formation of a singlet diphenylsulfinyl radical cation-phenyl radical pair. ibm.comucla.edu Recombination of these intermediates leads to protonated phenylthiobiphenyls, which have been identified as a broad transient absorption centered around 465 nm. ibm.comucla.edu These protonated species then lose a proton to form the final phenylthiobiphenyl products. ibm.com In contrast, triplet-sensitized reactions produce a triplet radical pair that subsequently undergoes escape reactions with the solvent. ibm.comucla.edu

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP)

Photo-CIDNP experiments provide insight into the spin dynamics of radical pair intermediates. The application of this technique to triphenylsulfonium salts has confirmed that the direct photoreaction proceeds through a singlet radical pair. ibm.com Time-resolved CIDNP has been used to study the decay pathways of the key radical pair intermediates, consisting of a sensitizer radical cation and a phenyl radical, which are formed following photoinduced electron transfer. acs.org

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is used to detect and identify radical species. In the study of sulfonium salt photolysis, ESR has been employed to demonstrate the formation of radicals resulting from the homolytic cleavage of the C–S bond. mdpi.comnih.gov This technique provides direct evidence for the generation of radical intermediates, such as phenacyl radicals and phenothiazine radical cations, which are crucial for understanding the subsequent reaction pathways, including the generation of Brønsted acid in the presence of a hydrogen donor. mdpi.comnih.gov

Factors Influencing Photodecomposition and Acid Production Efficiency

The efficiency of photodecomposition and the subsequent generation of acid are influenced by a multitude of factors, including the reaction medium, the nature of the counter-ion, and the molecular structure of the sulfonium salt itself.

Solvent and Medium Viscosity : The environment plays a critical role. The formation of in-cage products like phenylthiobiphenyls is favored in more viscous media, such as polymer films, whereas cage-escape products like diphenylsulfide are more prevalent in dilute solutions. tandfonline.comresearchgate.net Solvent polarity also has an effect, with studies showing higher photoacid generation efficiencies in dichloromethane compared to the more polar acetonitrile. nih.gov

Aryl Substituents : Modifications to the phenyl rings of the triphenylsulfonium cation can alter its photochemical behavior. The photolysis of various substituted triarylsulfonium salts has been studied to understand the electronic effects on the reaction mechanism. ibm.comosti.gov

Irradiation Wavelength : The quantum yield of photoacid generation is dependent on the wavelength of the incident light. For some systems, the quantum yield has been observed to decrease as the irradiation wavelength increases. mdpi.com

Quantum Yield of Acid Generation (ΦH+) : This is a critical measure of efficiency. While diaryliodonium salts often exhibit higher quantum yields, triphenylsulfonium salts are noted for their superior thermal stability. aip.org The introduction of electron-donating groups into the sulfonium salt structure can increase the quantum yield of photoacid generation. researchgate.net The efficiency of acid generation for some arylcycloalkylsulfonium salts has been found to be lower than that of triphenylsulfonium triflate, suggesting a pathway for the regeneration of the parent salt after photocleavage. nih.gov

FactorInfluence on Photodecomposition and Acid Production
Medium ViscosityHigher viscosity (e.g., polymer films) favors in-cage products (phenylthiobiphenyls). researchgate.net
Solvent PolarityCan affect photoacid generation efficiency; for example, higher efficiency was found in dichloromethane than in acetonitrile for some systems. nih.gov
Counter-AnionShows a significant effect in the solid state. Anion nucleophilicity can impact subsequent polymerization. tandfonline.comnih.gov
Aryl SubstituentsElectronic properties of substituents on the phenyl rings can modify the photochemical reaction pathways. ibm.comosti.gov
Irradiation WavelengthThe quantum yield of acid generation can be wavelength-dependent, often decreasing at longer wavelengths. mdpi.com
Molecular StructureStructural modifications, such as adding electron-donating groups, can increase the quantum yield of acid generation. researchgate.net

Solvent Polarity and Viscosity Effects

The polarity and viscosity of the solvent play a crucial role in determining the fate of the photogenerated radical pair and, consequently, the ratio of in-cage to cage-escape products. An increase in solvent viscosity restricts the diffusion of the radical intermediates from the solvent cage, thereby favoring the formation of in-cage recombination products (phenylthiobiphenyls) over cage-escape products (diphenylsulfide).

Research has shown that the cage-to-escape (C/E) ratio can be significantly influenced by the viscosity of the medium. In low-viscosity solvents, the radical fragments can more easily diffuse apart, leading to a higher proportion of cage-escape products. As the solvent viscosity increases, the C/E ratio also increases, indicating a greater yield of the in-cage phenylthiobiphenyl isomers. The C/E ratio for triphenylsulfonium salts can vary from approximately 1:1 in fluid solutions to over 5:1 in more viscous media scispace.com. This trend highlights the competition between the recombination of the caged radical pair and their diffusional separation.

While solvent polarity can also influence reaction pathways, viscosity is the dominant factor in determining the cage/escape product distribution for triphenylsulfonium salts. The general trend observed is that a more viscous environment promotes the formation of in-cage products.

SolventViscosity (cP at 20°C)Cage-to-Escape (C/E) Ratio Trend
Low Viscosity Solvents (e.g., Acetonitrile)~0.3-1.0Lower C/E Ratio (~1)
Medium Viscosity Solvents~1.0-10Intermediate C/E Ratio
High Viscosity Solvents (e.g., Glycols)>10Higher C/E Ratio (>5)

Polymer Film Matrix Effects

The photochemical behavior of this compound is of significant interest in photolithography, where it is often dispersed in a polymer film. The solid polymer matrix imposes a highly viscous and constrained environment on the photoinitiator, which profoundly affects its photoreactivity.

Similar to highly viscous solvents, the polymer matrix restricts the mobility of the photogenerated phenyl radical and diphenylsulfinyl radical cation. This confinement significantly enhances the probability of in-cage recombination, leading to a higher yield of phenylthiobiphenyls compared to what is observed in solution. Studies have shown that the photolysis of triphenylsulfonium salts in polymer films, such as poly(methyl methacrylate) (PMMA), results in cage-to-escape ratios that are notably higher than in non-viscous solutions scispace.com.

Polymer MatrixTypical Cage-to-Escape (C/E) RatioPrimary Influencing Factor
Poly(methyl methacrylate) (PMMA)~2.8 - 3.5 : 1High Viscosity
Phenolic ResinsVariable (can be lower than expected)High Viscosity and Potential for Sensitization

Counterion Dependence on Photoreactivity and Cage/Escape Ratios

While the photochemical cleavage occurs in the triphenylsulfonium cation, the nature of the counterion, in this case, hexafluorophosphate (PF₆⁻), can have a remarkable influence on the solid-state photoreactivity and the resulting cage/escape product ratios. In dilute solutions, the photochemistry of triphenylsulfonium salts is largely independent of the counterion, with the C/E ratio remaining constant at approximately 1.3:1 for various counterions, including triflate (CF₃SO₃⁻), hexafluoroantimonate (SbF₆⁻), and hexafluoroarsenate (AsF₆⁻) scispace.com.

In the solid state, however, a significant counterion dependence is observed. The crystal lattice and the specific interactions between the cation and anion can influence the packing of the molecules and the local environment where the photochemistry occurs. This can affect the ease with which the photogenerated fragments can separate. For non-nucleophilic anions, there is a clear trend of increasing C/E ratio with the size and type of the counterion in the solid state. For instance, the photolysis of triphenylsulfonium triflate in the solid state gives a C/E ratio of 1.94:1, which increases to 4.12:1 for the hexafluoroantimonate salt and 5.31:1 for the hexafluoroarsenate salt scispace.com. This demonstrates that the counterion plays a critical role in modulating the solid-state photoreactivity by influencing the degree of "caging" of the radical intermediates.

CounterionStateCage-to-Escape (C/E) Ratio
Triflate (CF₃SO₃⁻)Solution1.3 : 1
Hexafluoroantimonate (SbF₆⁻)Solution1.3 : 1
Hexafluoroarsenate (AsF₆⁻)Solution1.3 : 1
Triflate (CF₃SO₃⁻)Solid State1.94 : 1
Hexafluoroantimonate (SbF₆⁻)Solid State4.12 : 1
Hexafluoroarsenate (AsF₆⁻)Solid State5.31 : 1

Wavelength and Light Intensity Dependence

The efficiency and pathway of the photochemical reaction of this compound can be dependent on the wavelength of the incident light. The absorption spectrum of the triphenylsulfonium cation shows strong absorption in the deep UV region. Direct photolysis is typically initiated by irradiation at wavelengths where the sulfonium salt absorbs, such as 254 nm. Studies on various triphenylsulfonium salts have shown high quantum yields for their decomposition upon 254 nm irradiation, with values ranging from 0.23 to 0.85 researchgate.net.

While direct photolysis occurs from the singlet excited state, leading to both in-cage and cage-escape products, sensitization can occur at longer wavelengths where the sulfonium salt itself does not absorb strongly. For example, in the presence of a sensitizer like acetone (B3395972), irradiation at 300 nm can lead to the formation of the triplet excited state of the sulfonium salt, which exclusively yields the cage-escape product, diphenylsulfide scispace.com. Similarly, sensitization with anthracene at 350 nm, which proceeds via electron transfer, also results in the formation of only cage-escape products scispace.com. This indicates that the wavelength of irradiation can be used to control the reaction pathway and the product distribution, particularly when sensitizers are employed.

There is limited specific data available in the reviewed literature concerning the direct effect of varying light intensity on the photochemical reaction mechanism and product distribution of this compound.

Cationic Polymerization Initiation by TPS-PF6

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org TPS-PF6 is a salt consisting of a triphenylsulfonium cation ((C₆H₅)₃S⁺) and a hexafluorophosphate anion (PF₆⁻). It belongs to the onium salt class of photoinitiators, which are known for their efficiency in initiating cationic polymerization. nih.gov

Mechanism of Cationic Species Generation

The initiation process commences with the absorption of UV light by the triphenylsulfonium cation. nih.gov This absorption elevates the molecule to an excited state. From this excited state, the molecule undergoes irreversible fragmentation through both homolytic and heterolytic cleavage of the carbon-sulfur bonds. nih.govacs.org

Homolytic Cleavage: The excited salt can split into a diphenylsulfinyl radical cation and a phenyl radical.

Heterolytic Cleavage: The salt can also cleave to form a diphenyl sulfide and a phenyl cation.

The critical step for initiating polymerization is the subsequent reaction of these initial photoproducts. These highly reactive species can abstract a hydrogen atom from a surrounding solvent or monomer molecule (YH), leading to the formation of a protonated species and, crucially, the generation of a strong Brønsted acid (HX), where X is the non-nucleophilic counter-anion, in this case, hexafluorophosphate (HPF₆). acs.org The general mechanism for acid generation from triarylsulfonium salts can be summarized as follows upon photolysis:

(C₆H₅)₃S⁺PF₆⁻ + hν → [(C₆H₅)₃S⁺PF₆⁻]* (Excited State)

[(C₆H₅)₃S⁺PF₆⁻]* → Various radical and cationic fragments + (C₆H₅)₂S

Fragments + YH (Monomer/Solvent) → Y• + (C₆H₅)₃S⁺-H

(C₆H₅)₃S⁺-H + PF₆⁻ → (C₆H₅)₂S + C₆H₆ + H⁺PF₆⁻ (Superacid)

The generated protonic acid is the ultimate initiator for the cationic polymerization process. acs.org

Role of Superacids in Polymerization Catalysis

The acid generated from the photolysis of TPS-PF6, hexafluorophosphoric acid (HPF₆), is a superacid. A superacid is an acid with an acidity greater than that of 100% pure sulfuric acid. This extremely high acidity allows it to protonate even very weak bases, making it a highly efficient catalyst for cationic polymerization. radtech.org

The role of the superacid is to protonate the monomer, creating a carbocation or an oxonium ion that serves as the active center for chain propagation. The non-nucleophilic nature of the hexafluorophosphate (PF₆⁻) counter-anion is critical for successful polymerization. radtech.org A nucleophilic counter-anion would readily combine with the propagating cationic center, leading to premature termination of the polymer chain. inrim.it The large size and low nucleophilicity of PF₆⁻ ensure that it remains a stable, non-terminating counter-ion to the propagating cationic chain, allowing the polymerization to proceed to high molecular weights. nih.gov The reactivity of the propagating species is influenced by the size of the anion, with larger anions generally leading to more active polymerization. nih.gov

Application in Ring-Opening Polymerization Systems

TPS-PF6 is extensively used to initiate the cationic ring-opening polymerization (CROP) of various heterocyclic monomers. This type of polymerization is driven by the relief of ring strain in the cyclic monomers. wikipedia.org The process involves the protonation of the heteroatom in the ring by the photogenerated superacid, followed by nucleophilic attack of another monomer on the activated ring, leading to chain growth.

Epoxy Monomers (Cycloaliphatic, Diglycidyl Ether of Bisphenol-A, Silicon-Containing Epoxies)

Epoxides are a major class of monomers polymerized using TPS-PF6. The high ring strain of the three-membered oxirane ring makes them highly susceptible to CROP.

Cycloaliphatic Epoxies: Monomers like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate are known for their high reactivity and the excellent thermal and mechanical properties of the resulting polymers. researchgate.netcapes.gov.br Their high reactivity is attributed to the significant strain in the epoxy rings. nih.gov Studies have shown that triarylsulfonium salts, including TPS-PF6, are effective photoinitiators for these resins. acs.orgresearchgate.net The polymerization rate is influenced by factors such as photoinitiator concentration and curing temperature. researchgate.net

Diglycidyl Ether of Bisphenol-A (DGEBA): DGEBA is a widely used epoxy resin in industrial applications. elsevierpure.comresearchgate.net TPS-PF6 and other sulfonium salts are employed to initiate its cationic polymerization for applications like coatings and microfabrication. researchgate.net The addition of the sulfonium salt can lower the activation energy for the polymerization of the DGEBA system. researchgate.net

Silicon-Containing Epoxies: The incorporation of silicon into epoxy monomers can impart desirable properties such as increased thermal stability, flexibility, and low dielectric constants. TPS-PF6 and other onium salts are used to cure these specialized monomers. Research has shown that diaryliodonium salts with SbF₆⁻ anions can lead to higher polymerization rates compared to those with PF₆⁻ anions in some silicon-containing cycloaliphatic epoxy systems, highlighting the role of the counter-anion in reactivity. nih.gov

Epoxy Monomer TypeKey FeaturesTPS-PF6 Application Notes
Cycloaliphatic EpoxiesHigh ring strain, fast polymerization, good thermal properties. nih.govcapes.gov.brHighly effective for rapid curing; polymerization rate is sensitive to process conditions. acs.orgresearchgate.net
Diglycidyl Ether of Bisphenol-A (DGEBA)Widely used industrial resin, forms crosslinked networks. elsevierpure.comresearchgate.netUsed in formulations for coatings and MEMS; lowers the activation energy of curing. researchgate.net
Silicon-Containing EpoxiesEnhanced thermal stability, flexibility, and specific dielectric properties.Effective for curing; reactivity can be modulated by the choice of counter-anion (e.g., PF₆⁻ vs. SbF₆⁻). nih.gov

Oxetane (B1205548) and Other Cyclic Monomers

Besides epoxides, TPS-PF6 can initiate the polymerization of other cyclic monomers.

Oxetanes: Oxetanes are four-membered cyclic ethers. While their ring strain is slightly lower than that of epoxides, their higher basicity makes them highly reactive in cationic ring-opening polymerization. radtech.org However, they can exhibit a longer induction period compared to epoxides in photoinitiated polymerizations. radtech.org TPS-PF6 is an effective initiator for oxetane polymerization, often used in hybrid systems with epoxides to tailor curing speeds and material properties. radtech.orgrsc.org

Other Cyclic Monomers: The utility of TPS-PF6 extends to other cyclic monomers capable of undergoing cationic polymerization. This includes cyclic ethers like tetrahydrofuran (B95107) and lactones, although their polymerization is often less common in photoinitiated systems compared to epoxides and oxetanes. researchgate.netresearchgate.net

Photoinitiated Polymerization of Acrylates and Other Vinyl Monomers

While cationic polymerization is the primary pathway for epoxides and cyclic ethers, TPS-PF6 can also play a role in the photopolymerization of vinyl monomers. Monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the propagating carbocation. wikipedia.org

Vinyl Ethers: Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the resulting carbocation. researchgate.netnsf.gov TPS-PF6 and similar onium salts are effective photoinitiators for the rapid polymerization of vinyl ethers. researchgate.net These systems can be used to form homopolymers or copolymers with other cationically polymerizable monomers like epoxides. researchgate.net

N-Vinylcarbazole: N-vinylcarbazole (NVC) is another vinyl monomer that readily undergoes cationic polymerization. It can also act as a photosensitizer, allowing the decomposition of onium salts like triphenylsulfonium hexafluoroantimonate at longer wavelengths, which in turn initiates the rapid polymerization of the NVC monomer. nih.govrsc.org

Acrylates: Acrylates primarily polymerize via a free-radical mechanism. However, TPS-PF6 can be used in hybrid curing systems that combine cationic and radical polymerization pathways. For instance, in a mixture of epoxides and acrylates, TPS-PF6 initiates the cationic polymerization of the epoxide component. Concurrently, radical initiators handle the acrylate (B77674) polymerization. There can be interactions between the two systems. In some specialized organocatalyzed atom transfer radical polymerization (ATRP) systems, triarylsulfonium hexafluorophosphate salts have been employed as photocatalysts for methacrylate (B99206) monomers, demonstrating a different role for these salts outside of traditional cationic initiation. acs.org

Vinyl MonomerPolymerization MechanismRole of TPS-PF6
Vinyl EthersCationicDirect photoinitiator, generating a superacid for rapid polymerization. researchgate.net
N-VinylcarbazoleCationicCan act as both a monomer and a photosensitizer for the onium salt initiator. nih.govrsc.org
Acrylates/MethacrylatesPrimarily Free-RadicalUsed in hybrid systems alongside radical initiators; can act as a photocatalyst in specific ATRP systems. acs.org

Kinetic Studies of UV-Initiated Cationic Polymerization

Cure Kinetics and Reaction Rate Determination

The progress of UV-initiated cationic polymerization is commonly monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and photo-Differential Scanning Calorimetry (photo-DSC). RT-FTIR allows for the direct measurement of the consumption of functional groups of the monomer, such as the epoxy group, providing a direct measure of the degree of conversion over time. Photo-DSC, on the other hand, measures the heat flow associated with the exothermic polymerization reaction, from which the rate of reaction and the extent of conversion can be determined.

The kinetic profiles of these polymerizations typically exhibit an induction period, followed by a rapid increase in the rate of polymerization, which then slows down as the reactants are consumed and the viscosity of the system increases, leading to diffusion-controlled limitations. The final conversion achieved depends on the specific monomer system, the concentration of the photoinitiator, and the curing conditions.

Interactive Table: Representative Conversion Data for Cationic Polymerization

Below is a representative data set illustrating the typical progression of monomer conversion over time in a UV-initiated cationic polymerization.

Time (seconds)Conversion (%)
00
1015
2045
3065
4075
5080
6082

Note: This table is illustrative of a typical kinetic profile and the exact values can vary based on the specific experimental conditions.

Influence of Photoinitiator Concentration

The concentration of this compound has a significant impact on the polymerization kinetics. Generally, an increase in the photoinitiator concentration leads to a higher rate of polymerization and a greater final conversion. This is because a higher concentration of the photoinitiator results in the generation of a larger number of initiating cationic species upon UV irradiation.

However, there is an optimal concentration beyond which the polymerization rate may decrease. This phenomenon can be attributed to the strong UV absorption of the photoinitiator itself. At very high concentrations, a significant portion of the incident UV light is absorbed at the surface of the sample, leading to insufficient light penetration and a reduction in the initiation efficiency in the bulk of the material. Research on hybrid photopolymers has shown that the gel content, an indicator of the extent of polymerization, increases with the initiator concentration up to a certain point (e.g., 3% by weight) and then plateaus or decreases. atlantis-press.com

Interactive Table: Effect of Photoinitiator Concentration on Gel Content

Initiator Concentration (wt%)Gel Content (%)
178
285
392
491
590

Note: This table illustrates the general trend observed in studies, where an optimal concentration exists for achieving maximum polymerization.

Effects of Light Intensity and Wavelength

The intensity and wavelength of the UV light source are critical parameters in controlling the polymerization kinetics. The rate of polymerization is generally proportional to the light intensity raised to a power, which is often less than 1, indicating a complex initiation and termination mechanism. Higher light intensities lead to a faster rate of generation of the initiating acid species, resulting in a more rapid polymerization.

The choice of wavelength is also crucial and should correspond to the absorption spectrum of the photoinitiator. This compound exhibits strong absorption in the deep UV region. The use of a light source with an emission spectrum that overlaps well with the absorption spectrum of the photoinitiator ensures efficient energy transfer and initiation.

Interactive Table: Influence of Light Intensity on Cure Characteristics

Light Intensity (mW/cm²)Time to Reach 50% Conversion (s)Final Conversion (%)
104570
202580
501285
100786

Note: This table provides an illustrative example of the expected trend. Higher light intensity generally leads to faster curing and can slightly increase the final conversion.

Temperature Dependence of Polymerization

The temperature at which the polymerization is carried out has a profound effect on the reaction kinetics. An increase in temperature generally leads to an increase in the rate of polymerization. This is due to several factors, including an increase in the mobility of the monomer and propagating species, and an increase in the rate constants for both initiation and propagation.

Effects of Environmental Factors (e.g., water vapor)

Cationic polymerization is known to be sensitive to environmental factors, particularly the presence of nucleophilic impurities such as water. Water can act as both a co-initiator and a chain transfer agent, and its effect on the polymerization kinetics can be complex. In some systems, trace amounts of water can have a beneficial effect by participating in the initiation process. However, higher concentrations of water typically lead to a decrease in the polymerization rate and the final conversion. researchgate.netpaint.org

This inhibitory effect is due to the reaction of water with the propagating cationic species, which can lead to termination of the growing polymer chain. The hydrophobicity of the monomer system can also play a role, with more hydrophobic formulations being less affected by ambient humidity. radtech.org Studies on cyclohexyl epoxides have shown that the effect of water is concentration-dependent, with a maximum in the consumption of epoxy groups observed at an intermediate relative humidity of 51%. paint.org

Interactive Table: Conceptual Effect of Humidity on Cationic Polymerization

Relative Humidity (%)Polymerization RateFinal Conversion
Low (<10%)ModerateModerate
Medium (40-60%)HighestHighest
High (>80%)LowLow

Note: This table is a conceptual representation of the complex, dual role water can play in some cationic polymerization systems.

Kinetic Modeling (e.g., Autocatalytic Models)

The kinetic behavior of UV-initiated cationic polymerization, particularly for crosslinking systems, is often well-described by autocatalytic models. In these models, the reaction rate is assumed to be proportional to both the concentration of the unreacted monomer and the concentration of the formed polymer to a certain power. This autocatalytic behavior arises because the mobility of the reacting species can be enhanced by the presence of the polymer network in the initial stages of polymerization.

A common autocatalytic rate equation is given by: dα/dt = k * α^m * (1-α)^n

where:

α is the degree of conversion

t is time

k is the rate constant

m and n are the reaction orders

Photo-DSC data can be used to determine the kinetic parameters (k, m, and n) of this model. The conversion-versus-time curves for the photopolymerization of epoxy-based systems like SU-8, which often utilize triarylsulfonium hexafluorophosphate salts, are indicative of autoaccelerated processes, fitting the profile of an autocatalytic reaction mechanism. researchgate.net This modeling approach is essential for predicting the cure behavior and optimizing the processing conditions for these materials.

Polymerization Chemistry Initiated by Triphenylsulfonium Hexafluorophosphate

Triphenylsulfonium (B1202918) hexafluorophosphate (B91526) is a prominent member of the photoacid generator (PAG) family, specifically onium salts, which are widely utilized to initiate cationic polymerization upon exposure to ultraviolet (UV) radiation. The absorption of light by the triphenylsulfonium cation leads to its fragmentation, ultimately producing a strong Brønsted acid (HPF₆). This photogenerated acid subsequently protonates monomer units, such as epoxides or vinyl ethers, creating a cationic active center that propagates the polymerization chain.

Advanced Materials Science Applications and Engineering Research

Photoresist Formulations for Advanced Lithography

The relentless drive for miniaturization in the electronics industry necessitates the use of high-resolution optical lithography techniques. google.com Triphenylsulfonium (B1202918) hexafluorophosphate (B91526), as a photoacid generator, is a key ingredient in chemically amplified resists (CARs), which are central to these advanced lithographic processes. chemicalland21.comyoutube.com Upon exposure to radiation, such as deep ultraviolet (DUV) light, X-rays, or electron beams, the PAG decomposes to produce a strong Brønsted acid (a protonic acid). tandfonline.comastm.orgresearchgate.net This photogenerated acid then acts as a catalyst in a subsequent, thermally activated chemical reaction during the post-exposure bake (PEB) step. youtube.com This catalytic reaction, known as chemical amplification, alters the solubility of the surrounding polymer resin, enabling the formation of highly resolved patterns with submicron dimensions. youtube.comgoogle.com

Extreme Ultraviolet (EUV) Lithography

Extreme Ultraviolet (EUV) lithography, operating at a wavelength of 13.5 nm, is a leading technology for the mass production of state-of-the-art semiconductor devices. researchgate.net In EUV chemically amplified resists, triphenylsulfonium salts, including the hexafluorophosphate variant, are critical components. researchgate.netresearchgate.net The high-energy EUV photons and the resulting secondary electrons can efficiently induce the decomposition of the triphenylsulfonium cation, leading to the generation of the essential acid catalyst. researchgate.net Research into the fundamental mechanisms of EUV-induced reactions in photoresists has highlighted the breakdown of the PAG as a key event. researchgate.net The efficiency of acid generation from the PAG directly impacts the sensitivity, resolution, and line-edge roughness (LER) of the photoresist, which are critical parameters for successful EUV lithography. researchgate.netresearchgate.net

Immersion Lithography

Immersion lithography, particularly at a wavelength of 193 nm, has been instrumental in extending optical lithography to produce critical dimensions of 65 nm and smaller. google.com This technique enhances resolution by using a high-refractive-index fluid between the final lens of the exposure tool and the photoresist-coated wafer. google.com Triphenylsulfonium hexafluorophosphate is listed among the sulfonium (B1226848) salt photoacid generators suitable for use in photoresist compositions designed for high-index immersion lithography. google.com The performance of these resists is not only dependent on the photochemical properties of the PAG but also on the interaction of the entire resist formulation with the immersion fluid. google.com

Development of Photocurable Coatings and Composites

The ability of this compound to initiate cationic polymerization upon UV irradiation makes it a valuable tool in the development of photocurable coatings and composites. arkema.comacs.org These materials offer significant advantages, including rapid, on-demand curing, low energy consumption compared to thermal curing, and solvent-free formulations that are environmentally friendly. acs.orgdeuteron.com

Epoxy-based Photocurable Systems

This compound is a highly effective photoinitiator for the cationic polymerization of epoxy resins. acs.orggoogle.com When exposed to UV light, it generates a strong acid that initiates the ring-opening polymerization of the epoxy monomers. astm.orgarkema.comacs.org This process leads to the formation of a highly cross-linked, three-dimensional polymer network. mdpi.com The resulting cured epoxy materials exhibit excellent properties such as strong adhesion, high strength, chemical resistance, and good thermal and electrical characteristics. arkema.comgoogle.com These attributes make them suitable for a wide range of applications, including adhesives, sealants, potting agents, and protective coatings. google.comsinocurechem.com The cationic curing mechanism also offers the advantage of "dark curing," where the polymerization continues even after the light source is removed, due to the long-lived nature of the acidic species. arkema.comdeuteron.com

The following table provides an overview of the role of this compound in epoxy-based systems.

ApplicationMonomer/ResinRole of this compoundResulting Properties
Protective CoatingsCycloaliphatic Epoxy ResinsCationic PhotoinitiatorHigh gloss, chemical resistance, good adhesion
AdhesivesEpoxy FormulationsCationic PhotoinitiatorStrong bonding, rapid cure
3D Printing (Stereolithography)Epoxy-Acrylate Hybrid ResinsCationic Initiator for Epoxy ComponentForms interpenetrating polymer networks with improved mechanical properties
Electronic EncapsulationEpoxy Potting CompoundsCationic PhotoinitiatorExcellent electrical insulation, thermal stability

Bio-based Resins in Photocurable Applications

There is a growing interest in developing sustainable materials from renewable resources to reduce reliance on fossil fuels. researchgate.netspecialchem.com In this context, this compound has been utilized as a cationic photoinitiator for the UV curing of bio-based epoxy resins. mdpi.com For instance, research has demonstrated the use of this compound in the photopolymerization of modified starch-based resins. mdpi.com In one study, glycidyl (B131873) methacrylate (B99206) was grafted onto starch, and this bio-derived material was then copolymerized with a cycloaliphatic diepoxide using this compound as the initiator. mdpi.com This approach highlights the potential for creating more sustainable photocurable materials. While much of the research in bio-based photocurable resins has focused on acrylate (B77674) systems, the principles of cationic photopolymerization with initiators like this compound are applicable to epoxidized bio-based materials. mdpi.comresearchgate.netscilit.com

The table below summarizes research findings on the use of triphenylsulfonium salts in bio-based photocurable systems.

Bio-based SourceModified ResinPhotoinitiator SystemApplication/Finding
StarchStarch-grafted-glycidyl methacrylate (starch-g-GMA) copolymerized with a cycloaliphatic diepoxideThis compoundResulted in copolymer films with enhanced flexibility. mdpi.com
Castor OilEpoxidized Castor Oil (ECO)Triarylsulfonium hexafluoroantimonateProduced a flexible polymeric network with high conversion (85%). mdpi.com
2,5-Furandicarboxylic acidEpoxidized furanic compounds(4-Methylphenyl)[4-(2-methylpropyl)phenyl] iodonium (B1229267) hexafluorophosphate and triphenylsulfonium hexafluoroantimonateInvestigated for use in bio-based adhesives. mdpi.com

Fabrication of Specialized Polymeric Materials

The capacity of this compound to initiate cationic polymerization upon photoirradiation makes it a valuable tool for creating highly specialized polymers with tailored properties. Its application is crucial in the development of amorphous thermoelectric materials and complex hybrid polymer networks.

Amorphous Thermoelectric Materials

The development of organic thermoelectric materials, which can convert waste heat into electricity, is a growing field of research. A key challenge is to enhance their electrical conductivity without significantly increasing thermal conductivity. A novel approach to achieving this involves the use of photoacid generators like TPS-PF6 in a process known as "photodoping". pressbooks.pub

In this method, a conjugated polymer, such as poly(3-hexylthiophene) (P3HT), is blended with TPS-PF6 in a common solvent and cast into a film. Initially, the film is electrically insulating. However, upon exposure to UV light, the TPS-PF6 decomposes, generating hexafluorophosphoric acid. This strong acid then dopes the conjugated polymer backbone, introducing positive charge carriers (polarons) and thereby increasing its electrical conductivity. This photodoping technique offers significant advantages over traditional chemical doping methods, as it allows for precise spatial control of the doped regions and produces a homogeneous conductive film without the aggregation issues that can arise from solution-based doping with agents like FeCl₃. pressbooks.pub Research has demonstrated that composite materials comprising conductive polymers and carbon nanotubes (CNTs) doped via this photoacid generation method exhibit a high power factor, a critical metric for thermoelectric efficiency. pressbooks.pub

Material SystemDoping MethodKey FindingsReference
Conductive Polymer/CNT CompositePhotodoping with Photo-Acid Generator (PAG)Achieved high electrical conductivity and a good power factor suitable for organic thermoelectric applications. pressbooks.pub
Poly(3-hexylthiophene) (P3HT)Chemical doping with PF₆⁻ counter-ionsDoping increases electrical conductivity while the counter-ions create a disordered environment, which is crucial for thermoelectric performance.

Hybrid Polymer Networks

Hybrid polymer networks, which combine different classes of polymers or organic polymers with inorganic components, offer a route to materials with a unique combination of properties. This compound is instrumental in the fabrication of these networks through photo-initiated cationic polymerization, which allows for rapid, solvent-free curing at room temperature. nih.gov

This process is particularly effective for creating interpenetrating polymer networks (IPNs), where two or more polymer networks are physically entangled without being covalently bonded to each other. For example, triarylsulfonium salts can simultaneously initiate both the radical polymerization of an acrylate system and the cationic polymerization of an epoxy or vinyl ether system upon intense UV irradiation. nih.gov This dual initiation capability allows for the one-step synthesis of complex acrylate/epoxide IPNs. nih.gov

Furthermore, TPS-PF6 and similar onium salts are used to cure hybrid coatings containing inorganic fillers. For instance, epoxy novolac resins, valued for their high performance in protective coatings, can be formulated with inorganic fillers and a sulfonium hexafluorophosphate photoinitiator. nih.gov UV irradiation triggers the cationic polymerization of the epoxy resin, creating a highly crosslinked, thermally resistant, and mechanically robust organic-inorganic hybrid coating. nih.govrsc.org Similar strategies are employed to create epoxy-siloxane hybrid materials and nanocomposites containing components like polyhedral oligomeric silsesquioxanes (POSS), where the photo-generated acid catalyzes the curing of the epoxy components to form a durable network. aps.org

Hybrid SystemInitiator TypeCuring MethodKey Properties of Resulting NetworkReference
Epoxy Novolac Resin / Inorganic FillersSulfonium HexafluorophosphateUV-Curing (Cationic)High thermomechanical properties, excellent adhesion, high glass transition temperature. nih.gov
Acrylate / Epoxy BlendTriarylsulfonium SaltUV-Curing (Simultaneous Radical/Cationic)Forms an Interpenetrating Polymer Network (IPN) in a one-step process. nih.gov
Epoxy-SiloxaneOnium SaltUV-Curing (Cationic)High thermal resistance, suitable for LED encapsulation. rsc.org
G-POSS / Epoxy / Unsaturated PolyesterDiphenyliodide HexafluorophosphateUV-Curing (Hybrid Radical/Cationic)High gel rate (>90%), increased thermal stability. aps.org

Polymer Modification and Functionalization Strategies

Beyond the synthesis of new polymers, this compound is employed in strategies to modify and functionalize existing polymer structures, altering their chemical and physical properties for specific applications.

Incorporation of TPS-PF6 Fragments into Polymer Films

An interesting consequence of the photolysis of triphenylsulfonium salts within a polymer matrix is the potential for the photogenerated fragments to become covalently bonded to the host polymer chains. Upon UV irradiation, the triphenylsulfonium cation primarily undergoes cleavage of a carbon-sulfur bond. aps.org This generates radical and radical cation fragments.

Research involving the irradiation of a similar salt, triphenylsulfonium nonaflate, embedded within a poly(methyl methacrylate) (PMMA) film has shown that these reactive fragments can be incorporated into the polymer film. This suggests that in addition to generating acid, the photolysis of TPS-PF6 can be used as a method to chemically modify the host polymer, grafting phenyl or phenylthio groups onto the polymer backbone. This functionalization can alter the surface properties and chemical reactivity of the polymer film.

Enhancing Electrical and Emissive Characteristics of Conjugated Polymers via Blending

Blending TPS-PF6 with conjugated polymers is a key strategy for enhancing their electronic properties. As discussed in the context of thermoelectric materials, using TPS-PF6 as a photodoping agent is a powerful method to increase electrical conductivity. pressbooks.pub The process involves blending the PAG with the conjugated polymer, casting a film, and then using light to generate the dopant acid in situ. This method transforms the semiconducting polymer into a more metallic state, significantly boosting charge carrier density and, consequently, electrical conductivity. pressbooks.pubepa.gov

However, the introduction of charge carriers (polarons) on the polymer backbone has a profound impact on its emissive, or photoluminescent, properties. Doping a conjugated polymer, whether chemically or photochemically, typically leads to significant quenching of its fluorescence. The polarons created on the polymer chains act as quenching centers for excitons (the excited states responsible for light emission). An exciton (B1674681) that diffuses near a polaron is likely to decay non-radiatively, preventing the emission of a photon. Therefore, while blending with TPS-PF6 and subsequent irradiation dramatically enhances the electrical conductivity of conjugated polymers, it concurrently reduces their light-emitting efficiency. This trade-off is a fundamental consideration in the design of organic optoelectronic devices.

Multi-photon Absorption Photoacid Generation Systems

Conventional photochemistry relies on the absorption of a single high-energy photon (e.g., UV) to initiate a reaction. Multi-photon absorption, particularly two-photon absorption (2PA), is a nonlinear optical process where a molecule is excited by the simultaneous absorption of two lower-energy photons (e.g., near-infrared). This provides true three-dimensional spatial resolution for applications like 3D microfabrication, as the absorption probability is proportional to the square of the light intensity, confining the reaction to the tight focal point of a laser.

This compound and other structurally engineered sulfonium salts are used as photoacid generators in 2PA systems. aps.org While standard TPS-PF6 can be used, research has focused on designing more efficient PAGs with large 2PA cross-sections (σ₂), a measure of the probability of a 2PA event. aps.org For example, π-conjugated sulfonium salts based on a diphenylaminostilbene core have been developed that exhibit large 2PA cross-sections (over 600 GM, where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) and high quantum yields for acid generation. aps.org

Upon two-photon excitation with a near-infrared laser (e.g., at 800 nm), these PAGs generate acid with high spatial precision, which can then be used to catalyze polymerization or deprotection reactions in a chemically amplified resist. This enables the fabrication of complex, well-resolved 3D microstructures. aps.org The efficiency of these systems is critically dependent on the PAG's ability to absorb two photons, making the molecular design of sulfonium salts with high σ₂ values an active area of research. aps.org

Research in Anti-Counterfeiting Technologies

The growing sophistication of counterfeit goods, from currency and official documents to pharmaceuticals and luxury products, necessitates the development of advanced anti-counterfeiting measures. In the realm of materials science, significant research has been directed toward creating security features that are difficult to replicate. One area of investigation involves the use of specialized compounds in security inks and coatings that exhibit unique properties upon exposure to stimuli like ultraviolet (UV) light. This compound has emerged as a key component in this field, primarily for its role as a photo-acid generator (PAG) in cationic photopolymerization.

Exciton Emission Applications

While the term "exciton emission" is a specific photophysical process, research directly detailing the excitonic properties of this compound for anti-counterfeiting is not extensively available in public literature. However, its application in creating security features through photopolymerization is well-documented. In this context, the security aspect arises from the properties of the polymer matrix formed upon UV-curing, which can include fluorescence or specific spectral characteristics. The energy from UV light absorbed by the photoinitiator leads to the generation of an acid, which then catalyzes polymerization. The photoluminescent properties of the final cured material can be tailored for security applications.

Research in this area focuses on the formulation of UV-curable inks and coatings where this compound acts as a crucial initiator. These formulations are designed to be applied to documents, packaging, or products and then rapidly cured with UV light to form a permanent, solvent-resistant security feature.

Detailed Research Findings:

The primary function of this compound in anti-counterfeiting inks is to initiate cationic polymerization upon UV irradiation. When exposed to UV light, the compound undergoes photolysis, a process where the molecule breaks down and generates a strong Brønsted acid (HPF₆). This acid then protonates monomer species, such as epoxides or vinyl ethers, present in the ink formulation, initiating a chain-reaction polymerization process. This rapid and efficient curing is essential for high-speed printing applications used in producing secure documents and labels.

The resulting cross-linked polymer network provides a durable and often invisible security layer. The security feature can be designed to be overt (visible to the naked eye) or covert (requiring a specific tool, such as a UV lamp, for verification). The incorporation of fluorescent monomers or additives into the ink formulation can result in a cured polymer that emits light at a specific wavelength when excited by UV light, a common anti-counterfeiting technique.

Studies on the photochemistry of triarylsulfonium salts, including this compound, have shown that direct irradiation leads to the formation of various photoproducts through both heterolytic and homolytic cleavage of the carbon-sulfur bond. The efficiency and pathway of this decomposition can be influenced by the surrounding medium, which in this case is the ink formulation. This reactivity is central to its function as a photoinitiator.

The use of mixed triarylsulfonium hexafluorophosphate salts, often in a propylene (B89431) carbonate solution, is also prevalent. These mixtures can offer enhanced solubility and reactivity for specific formulations used in flexographic printing, adhesives, and photoresists for security applications.

Data Tables:

Below are interactive tables summarizing the properties and applications of this compound and related compounds in the context of security printing.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₈H₁₅F₆PS
Molar Mass 408.34 g/mol
Appearance White to off-white crystalline powder
Function Photo-acid Generator (PAG)
Primary Application Initiator for Cationic Photopolymerization

Table 2: Components of a Typical UV-Curable Security Ink

ComponentFunctionExample Compound(s)
Monomer/Oligomer Forms the polymer backboneEpoxides, Vinyl Ethers
Photoinitiator Initiates polymerization upon UV exposureThis compound
Sensitizer (B1316253) Extends spectral response to longer wavelengthsAnthracene derivatives
Additives/Pigments Provides color, fluorescence, or other propertiesFluorescent dyes, security taggants
Solvent/Vehicle Controls viscosity and application propertiesPropylene Carbonate

Computational and Theoretical Investigations of Triphenylsulfonium Hexafluorophosphate

Modeling of Electronic Excitation and Electron Transfer Processes

The primary photochemical event in triphenylsulfonium-based photoacid generators is the absorption of a photon, leading to an electronic excited state. Computational modeling helps to elucidate the nature of this excitation and the subsequent electron transfer processes.

Upon absorption of UV light, the triphenylsulfonium (B1202918) cation is promoted to an excited state. Theoretical calculations have shown that this excitation involves a significant transfer of electron density. The first excited state of the triphenylsulfonium cation is found to be dissociative, meaning that upon excitation, the molecule has a high propensity to break apart.

Electron transfer is another critical process, particularly in sensitized systems where a sensitizer (B1316253) molecule absorbs the light and then transfers an electron to the triphenylsulfonium salt. DFT calculations have shown that the reduction of triphenylsulfonium salts via electron addition is an energetically favorable process. The energy of the anionic (reduced) form of the salt is calculated to be significantly lower than its neutral state, indicating that these salts are stable upon accepting an electron. This property is crucial for their efficiency as photoinitiators.

Prediction and Simulation of Photodecomposition Pathways

Understanding the pathways through which triphenylsulfonium salts decompose upon irradiation is essential for controlling the generation of the desired photoproducts, namely the Brønsted acid.

Theoretical studies have confirmed that the direct photolysis of triphenylsulfonium salts proceeds from the singlet excited state. This excited state can undergo either heterolytic or homolytic cleavage of the carbon-sulfur bond.

Heterolytic cleavage: This pathway leads to the formation of a phenyl cation and diphenyl sulfide (B99878).

Homolytic cleavage: This pathway results in the formation of a phenyl radical and a diphenyl sulfide radical cation.

A significant finding from both experimental and theoretical studies is a cage fragmentation-recombination process. This pathway leads to the formation of phenylthiobiphenyls as major products, in addition to diphenyl sulfide. This highlights the complexity of the photodecomposition mechanism beyond simple bond cleavage. The formation of the Brønsted acid is a subsequent step involving the reaction of the initial photoproducts with the surrounding medium.

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE of the carbon-sulfur bond in the triphenylsulfonium cation is crucial for understanding its photostability and the initial steps of its photodecomposition.

The BDE can be calculated using various computational methods, with DFT being a common choice due to its balance of accuracy and computational cost. The calculation typically involves determining the energies of the optimized structures of the parent molecule and its corresponding radical fragments.

BDE Calculation Formula: BDE(A-B) = E(A•) + E(B•) - E(A-B)

Where:

E(A-B) is the total energy of the intact molecule.

E(A•) and E(B•) are the total energies of the resulting radicals.

Potential Energy Surface Analyses

Computational investigations into the potential energy surface (PES) of triphenylsulfonium hexafluorophosphate (B91526) offer critical insights into its stability and decomposition pathways. The PES represents the energy of a molecule as a function of its geometry, and analyzing it helps to identify stable structures, transition states, and the energy barriers associated with chemical reactions.

A key focus of these analyses for triphenylsulfonium salts is the dissociation of the triphenylsulfonium (TPS) cation, which is fundamental to its role as a photoacid generator in lithographic processes. nsf.govosti.gov Upon exposure to light, the C–S bond in the TPS cation breaks, initiating the chemical amplification cascade. osti.gov Understanding the energetics of this bond cleavage is therefore crucial.

Recent computational studies have employed advanced quantum chemical methods to explore the dissociation pathways of the TPS cation. nsf.govosti.govarxiv.org One significant study utilized Localized Active Space Self-Consistent Field (LASSCF) calculations, an alternative to the more computationally intensive Complete Active Space Self-Consistent Field (CASSCF) method, to generate smooth potential energy scans for the C–S bond dissociation. nsf.govosti.govarxiv.org

These calculations have investigated two primary dissociation mechanisms:

Homolytic cleavage: The C–S bond breaks, with each fragment retaining one of the bonding electrons, leading to the formation of a phenyl radical and a diphenylsulfinyl radical cation. osti.govresearchgate.net

Heterolytic cleavage: The C–S bond breaks, with both bonding electrons remaining with one fragment, resulting in a phenyl cation and a diphenyl sulfide molecule. osti.govresearchgate.net

Computational models suggest that for the triphenylsulfonium cation, the ground-state dissociation proceeds via a homolytic bond cleavage mechanism. nsf.govosti.govarxiv.org This is a critical finding, as the nature of the reactive intermediates formed dictates the subsequent chemical reactions.

The table below summarizes the computational approaches used in the potential energy surface analysis of the triphenylsulfonium cation dissociation.

Computational MethodKey FindingReference
Localized Active Space Self-Consistent Field (LASSCF)Generates smooth potential energy scans for C-S bond dissociation. nsf.govosti.govarxiv.org
Complete Active Space Self-Consistent Field (CASSCF)Confirms a homolytic bond cleavage pathway for the ground-state TPS cation. nsf.govosti.govarxiv.org

These theoretical studies are instrumental in elucidating the fundamental photochemical behavior of triphenylsulfonium hexafluorophosphate at a molecular level.

Theoretical Insights into Intermolecular Interactions and Crystal Packing

The solid-state properties and behavior of this compound are governed by the intricate network of intermolecular interactions within its crystal lattice. Computational methods, particularly Hirshfeld surface analysis, provide profound insights into the nature and relative importance of these non-covalent interactions.

X-ray diffraction studies have determined that this compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The sulfur atom in the triphenylsulfonium cation adopts a distorted trigonal-pyramidal geometry. researchgate.net

Hirshfeld surface analysis is a powerful computational tool that partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. This allows for a detailed visualization and quantification of intermolecular contacts. For this compound, this analysis reveals that the crystal packing is dominated by a combination of hydrogen-hydrogen, hydrogen-carbon, and fluorine-hydrogen contacts.

A breakdown of the significant intermolecular contacts for the triphenylsulfonium cation and the hexafluorophosphate anion is presented in the table below, based on Hirshfeld surface analysis.

IonIntermolecular ContactContribution
Triphenylsulfonium CationH···H38.9%
H···C22.1%
F···H29.4%
C···C3.7%
Hexafluorophosphate AnionF···H92.4%
F···C6.1%
F···S1.2%

These interactions create chains of triphenylsulfonium cations and hexafluorophosphate anions that zigzag along the crystallographic b-axis. The chains are held together primarily by H···F contacts between the hydrogen atoms of the phenyl rings and the fluorine atoms of the anion. Notably, significant π-π stacking interactions are not observed in the crystal structure of this compound. researchgate.net

These computational insights into the crystal packing are crucial for understanding the material's physical properties, such as solubility and thermal stability, and how it might interact with other molecules in various applications.

Computational Electrochemistry Studies of Triphenylsulfonium Ions

Computational electrochemistry provides a molecular-level understanding of the redox behavior of chemical species. For this compound, these studies primarily focus on the electrochemical reduction of the triphenylsulfonium cation. While specific computational studies on the cyclic voltammetry of this compound are not extensively reported, general principles of computational electrochemistry and studies on related systems offer valuable insights.

The electrochemical reduction of the triphenylsulfonium ion in aqueous solution has been proposed to proceed via a complex reaction scheme, where adsorption at the electrode surface plays a significant role. Computational models can be employed to simulate cyclic voltammograms, which are plots of current versus applied potential. comsol.comimtlucca.ityoutube.com These simulations rely on solving time-dependent diffusion equations coupled with the Butler-Volmer equation for electrode kinetics. comsol.com By varying parameters such as the scan rate, equilibrium potential, and exchange current density, these models can reproduce experimental voltammetric curves and provide information on reaction mechanisms and kinetics. researchgate.net

The following table presents a hypothetical example of data that could be obtained from computational studies on the decomposition of the hexafluorophosphate anion, illustrating the type of insights that can be gained.

Reaction StepΔG (eV)ΔG‡ (eV)
PF₆⁻ + H₂O → [PF₆(H₂O)]⁻-0.50.2
[PF₆(H₂O)]⁻ → POF₄⁻ + 2HF+1.21.5

Note: The values in this table are illustrative and not from a specific study on this compound.

Such computational data is crucial for predicting the stability of this compound in electrochemical applications and for understanding potential degradation mechanisms. Future computational work in this area could focus on developing detailed models for the cyclic voltammetry of the triphenylsulfonium cation and on investigating the influence of the solvent and electrode material on its electrochemical behavior.

Current Limitations and Future Directions in Computational Research

While computational chemistry has provided invaluable insights into the properties and reactivity of this compound, several limitations and challenges remain. Concurrently, the field is rapidly evolving, with new methodologies on the horizon that promise to overcome these hurdles.

Current Limitations:

Complexity of Reaction Pathways: The photochemical and electrochemical reactions of triphenylsulfonium salts can be highly complex, involving multiple steps, excited states, and reactive intermediates. nsf.govosti.gov Accurately modeling the complete potential energy surfaces for these processes is computationally demanding and requires sophisticated multireference methods. osti.govarxiv.org

Solvent Effects: The behavior of ionic species like this compound is strongly influenced by the surrounding solvent. While implicit solvent models are widely used, they may not always capture the specific interactions, such as hydrogen bonding, that can affect reactivity. researchgate.net Explicitly modeling a large number of solvent molecules significantly increases computational cost.

Accuracy of a Priori Predictions: While computational methods can rationalize experimental findings, the a priori prediction of properties such as acid generation efficiency in photoresists remains a significant challenge. mdpi.com This is due to the multitude of factors at play, including the properties of the polymer matrix and the presence of other additives. researchgate.net

Computational Cost: High-level quantum chemical calculations, which are often necessary for accurate predictions, are computationally expensive, limiting the size of the systems and the timescale of the phenomena that can be studied. acs.org

Future Directions:

Machine Learning and Artificial Intelligence: The integration of machine learning and AI with computational chemistry is a rapidly growing field. arturorobertazzi.itmit.edu These approaches can be used to develop more accurate and efficient force fields for molecular dynamics simulations, to predict properties from large datasets of calculated structures, and to screen for new photoacid generators with desired characteristics. researchgate.netibm.com

Advanced Quantum Computing: Quantum computers have the potential to revolutionize computational chemistry by enabling the exact solution of the Schrödinger equation for complex molecules. arturorobertazzi.it This would overcome many of the limitations of current methods and allow for highly accurate predictions of molecular properties and reactivity.

Multiscale Modeling: Combining different computational methods that operate at different length and time scales is a promising approach for studying complex systems like photoresists. researchgate.net For example, quantum mechanical calculations on the photoacid generator could be combined with classical molecular dynamics simulations of the polymer matrix to provide a more complete picture of the lithographic process.

Development of Novel Descriptors: Research is ongoing to develop new computational descriptors that can more accurately predict the performance of photoacid generators. mdpi.com For instance, models that consider not only the LUMO energy but also the energy changes during the rearrangement of the activated triphenylsulfonium species have shown improved predictive power for lithographic performance. mdpi.com

The continued development and application of these advanced computational techniques will undoubtedly lead to a deeper understanding of this compound and facilitate the design of new and improved materials for a variety of technological applications.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Advancements in TPS-PF6 Chemistry

Research into the fundamental chemistry of Triphenylsulfonium (B1202918) hexafluorophosphate (B91526) has yielded significant insights into its function as a photoacid generator. Upon exposure to ultraviolet radiation, TPS-PF6 undergoes photolysis, a process that has been elucidated through detailed mechanistic studies. The triphenylsulfonium cation absorbs a photon, leading to an excited state. This is followed by either homolytic or heterolytic cleavage of a carbon-sulfur bond.

In the homolytic cleavage pathway, a diphenylsulfinyl radical cation and a phenyl radical are formed. The heterolytic cleavage pathway results in the formation of a diphenyl sulfide (B99878) and a phenyl cation. Both pathways ultimately lead to the generation of a strong Brønsted acid, hexafluorophosphoric acid (HPF6), through hydrogen abstraction from the surrounding polymer matrix or solvent by the photogenerated radical cations or cations.

The photoproducts of this reaction include not only the desired acid but also byproducts such as diphenyl sulfide and phenylthiobiphenyls. The formation of these byproducts can influence the performance of the photoresist, and understanding their generation is a key area of research. The quantum yield of acid generation is a critical parameter that is influenced by the surrounding medium and the wavelength of the incident light.

Emerging Trends in Photoacid Generator Research

The field of photoacid generator research is dynamic, with several emerging trends aimed at overcoming the limitations of current technologies and enabling next-generation lithography.

One major trend is the development of novel anionic components . While the hexafluorophosphate anion in TPS-PF6 offers excellent performance due to its weak nucleophilicity, researchers are exploring other non-coordinating anions to further enhance properties such as acid strength, diffusion control, and solubility. rsc.orgresearchgate.net This includes the investigation of larger, more complex fluoroorganic sulfonylimide and sulfonylmethide anions which can generate powerful superacids. researchgate.net There is also a growing interest in non-fluorinated anions to address environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). researchgate.net These new anions, such as those based on percyano-substituted cyclopentadienides, aim to match the acid strength of their fluorinated counterparts while being more environmentally benign. researchgate.net

Another significant trend is the modification of the cationic part of the PAG to tune the absorption wavelength . Traditional onium salts like TPS-PF6 primarily absorb in the deep UV region (e.g., 248 nm). bham.ac.uk To utilize longer wavelength light sources, such as near-UV LEDs which are more cost-effective and safer, researchers are covalently linking chromophores that absorb at these longer wavelengths to the onium salt structure. bham.ac.ukmdpi.com This creates PAGs that can be activated by a wider range of light sources.

The table below summarizes some of the emerging trends in PAG research:

TrendObjectiveExamples of Approaches
Novel Anions Enhance acid strength, control diffusion, improve solubility, reduce environmental impact.Fluoroorganic sulfonylimides and sulfonylmethides, non-fluorinated percyano-substituted cyclopentadienides. researchgate.netresearchgate.net
Tuning Absorption Wavelength Enable use of longer wavelength light sources (e.g., near-UV LEDs).Covalent attachment of chromophores to the onium salt cation. bham.ac.ukmdpi.com
Increased Thermal Stability Improve performance in high-temperature bake steps of the lithography process.Modification of the onium salt structure to increase decomposition temperature. researchgate.net
Reduced Acid Volatility Minimize contamination and improve process control.Design of PAGs that generate less volatile acids. researchgate.net

Untapped Research Opportunities and Open Questions

Despite the significant progress in understanding and applying TPS-PF6, several research avenues remain underexplored, and fundamental questions are yet to be fully answered.

A key challenge in chemically amplified photoresists is the trade-off between reaction and diffusion of the photogenerated acid. While acid diffusion is necessary for the deprotection of the polymer matrix, excessive diffusion can lead to a loss of resolution and line-edge roughness. The precise control of acid diffusion at the nanoscale remains a significant hurdle. Future research could focus on developing "smart" PAGs where the diffusion of the generated acid can be externally controlled or is triggered by specific conditions.

The environmental fate and impact of PAGs and their photoproducts are receiving increasing attention. morressier.com While the focus has been on performance, the long-term environmental effects of these compounds are not fully understood. There is a need for comprehensive studies on the ecotoxicity and biodegradability of both the parent PAGs and their degradation products. This represents a significant opportunity for the development of greener, more sustainable PAG technologies.

Furthermore, the direct photolysis of onium salts like TPS-PF6 is often inefficient. Improving the quantum yield of acid generation is a continuous goal. Exploring novel sensitization mechanisms or designing PAGs with inherently higher efficiencies are promising research directions.

Potential for Novel Synthetic Routes and Analogues

The synthesis of triphenylsulfonium salts has traditionally relied on multi-step processes. There is an ongoing effort to develop more efficient, cost-effective, and scalable synthetic routes. This includes exploring one-pot syntheses and utilizing greener solvents and reagents. The metathesis reaction between a triphenylsulfonium halide and a hexafluorophosphate salt remains a common method for preparing TPS-PF6.

The design and synthesis of novel analogues of TPS-PF6 is a fertile area of research. By systematically modifying the structure of the triphenylsulfonium cation, for example, by introducing different substituents on the phenyl rings, it is possible to fine-tune the compound's properties. These modifications can influence the absorption spectrum, thermal stability, and solubility of the PAG. The development of polymer-bound PAGs, where the sulfonium (B1226848) salt is covalently attached to the photoresist polymer backbone, is another strategy to control acid diffusion and improve lithographic performance.

Advancements in High-Performance Material Design

Triphenylsulfonium hexafluorophosphate is a critical component in the formulation of chemically amplified photoresists , which are essential for high-resolution lithography in the semiconductor industry. researchgate.netgoogle.com The acid generated by TPS-PF6 catalyzes a cascade of deprotection reactions in the polymer matrix, leading to a change in solubility and the formation of the desired pattern. The high thermal stability of triarylsulfonium salts makes them particularly suitable for the pre- and post-exposure bake steps in the lithographic process. researchgate.net

Beyond conventional photolithography, TPS-PF6 is finding applications in other areas of high-performance material design. It is used as a photoinitiator for the cationic polymerization of monomers like epoxides and vinyl ethers to produce highly cross-linked polymers with excellent mechanical and thermal properties. rsc.org These materials are used in coatings, adhesives, and inks.

The use of TPS-PF6 in stereolithography and two-photon 3D lithography is enabling the fabrication of complex three-dimensional micro- and nanostructures. The ability to generate a strong acid with high spatial resolution upon light exposure is key to these advanced manufacturing techniques. researchgate.net

Interdisciplinary Research Synergies (e.g., advanced spectroscopy, theoretical chemistry, materials engineering)

The advancement of TPS-PF6 chemistry is increasingly reliant on a multidisciplinary approach that combines expertise from various scientific and engineering fields.

Advanced spectroscopy techniques, such as time-resolved laser spectroscopy, are being used to probe the ultrafast photophysical and photochemical processes that occur upon irradiation of TPS-PF6. These studies provide invaluable data on the dynamics of acid generation and the lifetimes of transient species, which can be used to refine mechanistic models.

Theoretical chemistry and computational modeling are playing an ever more important role in the design of new PAGs. researchgate.net Quantum chemical calculations can predict the electronic structure, absorption spectra, and reactivity of novel PAG candidates, thereby accelerating the discovery process and reducing the need for extensive experimental synthesis and testing. These computational approaches can also provide insights into the interaction between the PAG and the polymer matrix at the molecular level.

Materials engineering is crucial for translating the fundamental understanding of TPS-PF6 chemistry into practical applications. This includes the formulation of photoresists with optimized compositions to achieve desired lithographic performance, as well as the development of novel polymer matrices that are more sensitive and provide higher resolution. The synergy between chemists synthesizing new PAGs and materials engineers integrating them into functional materials is essential for continued progress in the field.

Q & A

Q. What are the key synthetic routes for preparing triphenylsulfonium hexafluorophosphate, and how do reaction conditions influence yield?

this compound is typically synthesized via metathesis reactions. A common method involves reacting triphenylsulfonium bromide with silver hexafluorophosphate (AgPF₆) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. The insoluble AgBr byproduct is removed via filtration . Reaction yield (70–90%) depends on solvent purity, stoichiometric ratios, and reaction time. Moisture must be strictly controlled to avoid hydrolysis of PF₆⁻ to HF and phosphate species .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

Purity analysis involves:

  • Ion chromatography (IC) to quantify PF₆⁻ and detect contaminants like Br⁻ or Cl⁻.
  • ¹H/¹⁹F NMR to confirm the integrity of the sulfonium cation and hexafluorophosphate anion.
  • Elemental analysis to verify stoichiometry (e.g., C, H, S, P content).
  • Karl Fischer titration to measure residual moisture, critical for applications in moisture-sensitive reactions .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

The compound exhibits low solubility in water but high solubility in polar organic solvents (e.g., acetonitrile, DMF, DMSO). This property makes it suitable for homogeneous catalysis or photopolymerization in non-aqueous systems. Solvent choice should avoid protic solvents (e.g., alcohols), which may induce anion decomposition .

Advanced Research Questions

Q. How does the photochemical activity of this compound vary under different wavelengths, and what mechanistic insights exist?

Upon UV irradiation (254–365 nm), the sulfonium cation undergoes heterolytic cleavage, generating a phenyl cation radical and strong Brønsted acid (HPF₆). This acid catalyzes cationic polymerization or crosslinking in photoresists. Quantum yield studies show wavelength-dependent efficiency, with optimal activity at 254 nm . Researchers should pair UV-Vis spectroscopy with real-time FTIR to monitor acid generation and polymerization kinetics .

Q. What strategies mitigate PF₆⁻ hydrolysis in aqueous or acidic reaction systems when using this compound?

Hydrolysis of PF₆⁻ to PO₄³⁻ and HF is accelerated in acidic or high-temperature conditions. Mitigation approaches include:

  • Using anhydrous solvents and inert atmospheres.
  • Adding stabilizing agents (e.g., crown ethers) to sequester trace water.
  • Replacing PF₆⁻ with more hydrolytically stable anions (e.g., BArF₄⁻) for aqueous applications .

Q. How do structural modifications to the sulfonium cation (e.g., aryl substituents) alter the photochemical and thermal stability of this compound?

Electron-withdrawing substituents (e.g., nitro groups) on the phenyl rings enhance thermal stability but reduce photoactivity due to decreased cation radical lifetime. Comparative studies using differential scanning calorimetry (DSC) and time-resolved spectroscopy reveal trade-offs between stability and reactivity. For example, tri-p-tolylsulfonium analogs show 20% higher thermal decomposition temperatures but 30% lower photoacid generation efficiency .

Q. What contradictions exist in literature regarding the catalytic role of PF₆⁻ in sulfonium-based photopolymerization, and how can they be resolved experimentally?

Some studies suggest PF₆⁻ acts as a passive counterion, while others propose it participates in stabilizing transition states. To resolve this, researchers can:

  • Compare polymerization rates using sulfonium salts with different anions (e.g., PF₆⁻ vs. SbF₆⁻).
  • Conduct DFT calculations to map anion-cation interactions during photolysis.
  • Use X-ray absorption spectroscopy (XAS) to probe anion coordination in situ .

Methodological Guidance

Q. How should researchers design experiments to evaluate the efficiency of this compound as a photoacid generator (PAG) in thin-film applications?

  • Step 1: Prepare a polymer matrix (e.g., epoxy or acrylate) doped with 1–5 wt% PAG.
  • Step 2: Irradiate films at controlled UV doses and measure acid generation via fluorescence probes (e.g., pyranine).
  • Step 3: Quantify crosslinking depth using profilometry or AFM.
  • Step 4: Correlate results with PAG concentration and irradiation parameters .

Q. What precautions are critical when handling this compound in ionic liquid-based systems?

  • Avoid mixing with strong oxidizers (e.g., peroxides) or reductants (e.g., NaBH₄), which may trigger explosive reactions.
  • Use fluoropolymer-lined containers to prevent corrosion from trace HF.
  • Monitor ionic liquid purity via cyclic voltammetry to detect anion decomposition .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.